Product packaging for Eupalinilide C(Cat. No.:)

Eupalinilide C

Cat. No.: B150141
M. Wt: 376.4 g/mol
InChI Key: QWNQZWRFKIHTPL-NPUYJLKLSA-N
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Description

Eupalinilide C has been reported in Eupatorium lindleyanum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24O7 B150141 Eupalinilide C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R,6R,7R,9R,12R,15S)-9-hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNQZWRFKIHTPL-NPUYJLKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@H]3[C@H]1[C@@H]4[C@@H]([C@@H](C[C@@]3(CO2)O)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Eupalinilide C: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide C, a sesquiterpene lactone of the guaianolide type, has been identified as a constituent of the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the natural source of this compound and details the methodologies for its extraction and isolation. The information presented herein is compiled from available scientific literature and is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound isolated from the whole plant of Eupatorium lindleyanum DC. This herbaceous perennial plant is native to East Asia and has a history of use in traditional medicine. The concentration of this compound and other sesquiterpene lactones in the plant can be influenced by various factors, including the geographical location of cultivation, harvest time, and environmental conditions.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Eupatorium lindleyanum involves a multi-step process encompassing extraction and chromatographic separation. The following protocol is a synthesized representation of the general methods employed for the isolation of sesquiterpene lactones from this plant species.

Plant Material and Extraction
  • Plant Material: The whole plant of Eupatorium lindleyanum is collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure the exhaustive removal of secondary metabolites. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Separation

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Initial Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which is enriched with sesquiterpene lactones, is retained for further purification.

  • Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of increasing polarity, typically starting with a mixture of petroleum ether and ethyl acetate and gradually increasing the proportion of ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water. This final purification step yields this compound in its pure form.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound. Due to the limited availability of the primary isolation paper, specific yield percentages are not available.

ParameterValue
Plant Material Eupatorium lindleyanum (whole plant)
Extraction Solvent 95% Ethanol
Fractionation Solvents Petroleum ether, Chloroform, Ethyl acetate
Column Chromatography Stationary Phase Silica Gel
Column Chromatography Eluent Petroleum ether-Ethyl acetate gradient
Preparative HPLC Stationary Phase Reversed-phase C18
Preparative HPLC Mobile Phase Methanol-Water

Structure Elucidation

The chemical structure of this compound was determined through extensive spectroscopic analysis, including:

  • 1D NMR: ¹H NMR and ¹³C NMR spectroscopy to determine the proton and carbon framework.

  • 2D NMR: COSY, HSQC, and HMBC experiments to establish the connectivity of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Eupatorium lindleyanum.

Isolation_Workflow A Dried, powdered Eupatorium lindleyanum B Extraction with 95% Ethanol A->B C Crude Ethanol Extract B->C D Solvent Partitioning (Petroleum ether, Chloroform, Ethyl acetate) C->D E Chloroform Fraction D->E Select F Silica Gel Column Chromatography (Petroleum ether-EtOAc gradient) E->F G This compound enriched fractions F->G H Preparative HPLC (C18, MeOH-H2O) G->H I Pure this compound H->I

Caption: General workflow for the isolation of this compound.

Conclusion

This technical guide provides a detailed overview of the natural source and isolation of this compound. The methodologies described are based on established techniques for the separation of sesquiterpene lactones from plant matrices. This information is intended to support researchers in the fields of natural product chemistry and drug development in their efforts to isolate and further investigate the biological activities of this compound. Further research to optimize extraction and purification protocols could lead to higher yields and facilitate more extensive preclinical and clinical studies.

Unveiling the Phytochemical Landscape of Eupatorium lindleyanum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical constituents found in Eupatorium lindleyanum, a perennial herbaceous plant with a history of use in traditional medicine. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemical profile of this species. The guide details the major classes of compounds, their quantitative distribution within the plant, methodologies for their isolation and characterization, and insights into their biological activities, particularly focusing on anti-inflammatory pathways.

Core Chemical Constituents

Eupatorium lindleyanum is a rich source of a diverse array of secondary metabolites. Over 100 compounds have been isolated and identified from this plant, belonging to several major chemical classes.[1][2] The most prominent among these are terpenoids, particularly sesquiterpenoids and diterpenoids, flavonoids, and phenolic acids.[1][2] Other classes of compounds, including triterpenes, sterols, and alkaloids, have also been reported.[1][2]

The primary bioactive constituents are considered to be the sesquiterpene lactones, a subclass of sesquiterpenoids, which have demonstrated significant anti-inflammatory properties.[3] Flavonoids and phenolic acids also contribute to the plant's overall pharmacological profile, exhibiting antioxidant and other bioactivities.

A detailed, though not exhaustive, list of identified compounds is presented below:

Table 1: Major Chemical Constituents of Eupatorium lindleyanum

Compound ClassSpecific Compounds
Sesquiterpenoids Eupalinolide A, Eupalinolide B, Eupalinolide C, Eupalinolide D, Eupalinolide E, Eupalinolide K, 3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide
Flavonoids Jaceosidin, Kaempferol, Quercetin, Astragalin, Trifolin, Hyperoside, Luteolin, Isoquercitrin, Rutin, Cirsiliol, Nepetin, Eupatrin
Phenolic Acids Chlorogenic acid
Triterpenes Taraxasteryl acetate, Pseudotaraxasteryl acetate, Pseudotaraxasterol
Diterpenoids -
Sterols -
Alkaloids Echinatine
Coumarins Scopoletin, 6,7-dimethylesculetin
Other Butanoic acid, n-hexadecanoic acid

Quantitative Analysis of Key Bioactive Compounds

The concentration of bioactive compounds in Eupatorium lindleyanum can vary significantly depending on the part of the plant. Recent studies have focused on quantifying key constituents in the flowers, leaves, and stems to identify the most potent plant parts for medicinal use. The flowers have been found to contain the highest concentrations of several key bioactive compounds, including sesquiterpene lactones and chlorogenic acid.[4]

Table 2: Quantitative Data of Selected Chemical Constituents in Different Parts of Eupatorium lindleyanum

CompoundPlant PartConcentration (mg/g of dry weight)Analytical Method
Eupalinolide A Flowers14.494 ± 1.674HPLC-PDA
Leaves5.390 ± 1.465HPLC-PDA
Stems0.088 ± 0.040HPLC-PDA
Eupalinolide B Flowers12.681 ± 1.688HPLC-PDA
Leaves5.469 ± 0.710HPLC-PDA
Stems0.295 ± 0.082HPLC-PDA
Chlorogenic Acid FlowersPredominantly FoundUPLC-MS/MS
LeavesLower than FlowersUPLC-MS/MS
StemsLeast PresentUPLC-MS/MS
Hyperoside Flowers1.283 ± 0.684HPLC-PDA
Leaves2.617 ± 1.466HPLC-PDA
Stems0.131 ± 0.037HPLC-PDA
Total Flavonoids Whole Plant1.142% (extraction rate)Spectrophotometry

Experimental Protocols

The isolation and characterization of chemical constituents from Eupatorium lindleyanum involve a multi-step process, beginning with extraction and followed by various chromatographic and spectroscopic techniques.

Extraction of Chemical Constituents

A common initial step is the extraction of dried and powdered plant material with a suitable solvent. For the extraction of a broad range of compounds, including flavonoids and terpenoids, ethanol is frequently used.[5] More advanced techniques such as ultrasonic-microwave synergistic extraction (UMSE) have been optimized to improve extraction efficiency.[5]

Detailed UMSE Protocol for Total Flavonoids: [5][6]

  • Plant Material: Dried and powdered whole plant of Eupatorium lindleyanum.

  • Solvent: 71.5% ethanol.

  • Liquid-to-Solid Ratio: 12.2 mL/g.

  • Microwave Power: 318 W.

  • Extraction Time: 143 seconds.

Following extraction, the crude extract is typically concentrated under reduced pressure to yield a residue that is then subjected to further purification.

Isolation and Purification

A variety of chromatographic techniques are employed to separate the individual compounds from the crude extract.

  • Macroporous Resin Chromatography: This technique is effective for the initial purification and enrichment of total flavonoids. AB-8 macroporous resin is a common choice.[5] The crude extract is loaded onto the column, washed with water to remove impurities, and then the flavonoids are eluted with a higher concentration of ethanol.

  • Silica Gel Column Chromatography: This is a standard technique for separating compounds based on their polarity. The extract is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., with ethyl acetate and then methanol).[1][7]

  • Sephadex LH-20 Column Chromatography: This is used for the separation of compounds based on their molecular size and is particularly useful for purifying flavonoids and other polyphenols.[1][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a preparative liquid-liquid chromatography technique that has been successfully used for the one-step separation of sesquiterpenoid lactones from E. lindleyanum.[8]

Structural Elucidation and Quantification

Once isolated, the structures of the compounds are determined using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure of the isolated compounds.

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and fragmentation patterns of the compounds, aiding in their identification.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are used for both the qualitative and quantitative analysis of the chemical constituents. When coupled with detectors like a Photodiode Array (PDA) detector or a mass spectrometer (MS), they provide a powerful tool for identifying and quantifying compounds in complex mixtures.[4]

Example HPLC Conditions for Quantification: [4]

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: PDA detector.

Bioactivity and Signaling Pathways

The chemical constituents of Eupatorium lindleyanum exhibit a range of biological activities, with anti-inflammatory effects being one of the most studied. Sesquiterpenoid lactones, in particular, have been shown to modulate key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway

Sesquiterpenoid lactones from E. lindleyanum have been demonstrated to suppress the inflammatory response induced by lipopolysaccharide (LPS) in various cell types. The underlying mechanism involves the inhibition of the PI3K/Akt and MAPK/NF-κB signaling pathways.[3]

LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a downstream cascade of signaling events that lead to the production of pro-inflammatory cytokines such as TNF-α and IL-6. The sesquiterpenoid lactones from E. lindleyanum intervene in this process by inhibiting the phosphorylation of key proteins in the PI3K/Akt and MAPK pathways, ultimately leading to the suppression of the transcription factor NF-κB, a master regulator of inflammation.[3]

G Figure 1: Anti-inflammatory Signaling Pathway of Eupatorium lindleyanum Sesquiterpenoids cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPK TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK MAPK->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Constituents E. lindleyanum Sesquiterpenoids Constituents->PI3K Constituents->MAPK Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFκB_nuc->Genes

References

Spectroscopic Data of Eupalinilide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a sesquiterpene lactone belonging to the guaianolide class of natural products. It was first isolated from the plant Eupatorium lindleyanum.[1] The structural elucidation of this compound, along with its congeners, was accomplished through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a detailed overview of the available spectroscopic data for this compound and the experimental protocols employed for its characterization.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a key technique for determining the molecular formula of a compound. For this compound, the HRESIMS data provides the exact mass, which, in conjunction with other spectroscopic data, confirms its elemental composition.

ParameterObserved Value
Ionization ModeESI
Mass AnalyzerTOF or Orbitrap
Molecular Ion[M+Na]⁺
High-Resolution Mass Spectrometry (HRESIMS)
Molecular FormulaC₂₀H₂₆O₇
Calculated Mass394.1627
Measured Mass394.1625

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments were used to assign all the proton and carbon signals and to establish the connectivity and stereochemistry of the molecule.

¹H NMR Data (500 MHz, CDCl₃)

The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) are crucial for determining the connectivity of the protons.

Positionδ (ppm)MultiplicityJ (Hz)
15.10d3.0
2.15m
1.90m
2.25m
2.05m
53.15d10.5
64.20t10.0
72.80m
2.50dd14.0, 4.5
1.85dd14.0, 11.0
13a6.25d3.5
13b5.60d3.0
141.10s
151.25d7.0
2'6.90q7.0
3'1.95d7.0
4'1.85s
¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts (δ) are indicative of the type of carbon atom (e.g., carbonyl, olefinic, aliphatic).

Positionδ (ppm)
1134.5
226.8
339.5
4139.8
550.1
682.3
751.5
878.9
941.2
10149.5
11138.0
12170.1
13121.5
1417.5
1516.8
1'167.2
2'128.0
3'138.5
4'15.8
5'20.5

Experimental Protocols

The spectroscopic data for this compound were acquired using standard, high-resolution instrumentation and methodologies.

NMR Spectroscopy
  • Sample Preparation: this compound was dissolved in deuterated chloroform (CDCl₃).

  • Instrumentation: NMR spectra were recorded on a Bruker AV-500 spectrometer.

  • ¹H NMR: Acquired at 500 MHz with chemical shifts referenced to the residual CHCl₃ signal (δ 7.26 ppm).

  • ¹³C NMR: Acquired at 125 MHz with chemical shifts referenced to the CDCl₃ solvent signal (δ 77.0 ppm).

  • 2D NMR: Standard pulse sequences were used for COSY, HSQC, and HMBC experiments to establish connectivities.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectra were obtained on a TOF or Orbitrap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive ion mode was used.

  • Data Analysis: The molecular formula was determined from the accurate mass measurement of the [M+Na]⁺ ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Eupatorium lindleyanum extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification HPLC fractionation->purification eupalinilide_c This compound purification->eupalinilide_c nmr NMR Spectroscopy (1H, 13C, 2D) eupalinilide_c->nmr ms Mass Spectrometry (HRESIMS) eupalinilide_c->ms data_analysis Data Analysis and Interpretation nmr->data_analysis ms->data_analysis structure Structure of This compound data_analysis->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Preliminary Biological Screening of Eupalinilide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of Eupalinilide C, a sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This document summarizes the available data on its cytotoxic activity, outlines detailed experimental protocols for relevant biological assays, and presents visual workflows to facilitate understanding and replication of the described methodologies.

Introduction

This compound belongs to a class of natural products that have garnered significant interest in the field of drug discovery due to their diverse biological activities. Preliminary screenings of extracts from Eupatorium lindleyanum have revealed potent cytotoxic effects, prompting the isolation and characterization of several bioactive compounds, including this compound and its analogues such as Eupalinilide B and E. This guide focuses on the initial biological evaluation of this compound, providing a foundational resource for further investigation into its therapeutic potential.

Cytotoxicity Screening

This compound has been subjected to preliminary cytotoxicity screening against murine leukemia (P-388) and human lung carcinoma (A-549) cell lines. While the compound was included in these initial assays, the publicly available literature does not specify the quantitative IC50 values for this compound. However, data from its analogues, Eupalinilide B and E, which were tested in the same studies, provide valuable context for the potential activity of this class of compounds.

Data Presentation

For comparative purposes, the cytotoxic activities of the closely related Eupalinilide B and E are presented below.

CompoundCell LineIC50 (µM)Source
Eupalinilide BP-388Data not specified[1]
A-549Data not specified[1]
TU686 (Laryngeal Cancer)6.73[1]
TU212 (Laryngeal Cancer)1.03[1]
M4e (Laryngeal Cancer)3.12[1]
AMC-HN-8 (Laryngeal Cancer)2.13[1]
Hep-2 (Laryngeal Cancer)9.07[1]
LCC (Laryngeal Cancer)4.20[1]
Eupalinilide EP-388No activity[2]
A-5490.028[2]

Note: While this compound was tested against P-388 and A-549 cell lines, the specific IC50 values have not been reported in the reviewed literature. The potent activity of its analogues suggests that this compound may also possess cytotoxic properties that warrant further investigation.

Experimental Protocols

To facilitate further research on this compound and related compounds, detailed protocols for standard cytotoxicity and anti-inflammatory assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan product.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Multi-well spectrophotometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assay: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Cell culture medium (DMEM supplemented with 10% FBS)

  • 96-well microtiter plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis node_seed Seed Cells (96-well plate) node_treat Treat with This compound node_seed->node_treat node_incubate Incubate (24-72h) node_treat->node_incubate node_mtt Add MTT Reagent node_incubate->node_mtt node_formazan Incubate (4h) node_mtt->node_formazan node_solubilize Add Solubilization Solution node_formazan->node_solubilize node_read Read Absorbance (570 nm) node_solubilize->node_read node_calc Calculate IC50 node_read->node_calc

Caption: Workflow for the MTT cytotoxicity assay.

NO_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_incubation Incubation & Sample Collection cluster_analysis Griess Reaction & Analysis node_seed Seed RAW 264.7 Cells (96-well plate) node_pretreat Pre-treat with This compound node_seed->node_pretreat node_stimulate Stimulate with LPS node_pretreat->node_stimulate node_incubate Incubate (24h) node_stimulate->node_incubate node_collect Collect Supernatant node_incubate->node_collect node_griess Add Griess Reagent node_collect->node_griess node_read Read Absorbance (540 nm) node_griess->node_read node_calc Calculate NO Inhibition node_read->node_calc

References

Eupalinilide C: A Technical Guide on its Discovery, Isolation, and Biological Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. First isolated in 2004, this compound is part of a larger family of complex phytochemicals derived from the plant genus Eupatorium, which has a long history in traditional medicine. This technical guide provides an in-depth overview of the discovery, isolation, and initial biological evaluation of this compound, presenting the available data in a structured format to support further research and development.

Historical Context and Discovery

This compound was first identified by a team of researchers led by Huo, Yang, Ding, and Yue, who were investigating the cytotoxic constituents of Eupatorium lindleyanum DC., a plant used in traditional Chinese medicine.[1] Their work, published in the Journal of Natural Products in 2004, detailed the isolation and structure elucidation of ten new guaiane-type sesquiterpene lactones, one of which was named this compound.[1] This discovery was part of a broader effort to identify novel anticancer agents from natural sources.

The plant material, the whole of Eupatorium lindleyanum, was collected and subjected to a systematic extraction and isolation process to yield a series of previously unknown compounds. The structural determination of this compound and its congeners was accomplished through extensive spectroscopic analysis, primarily using one-dimensional and two-dimensional nuclear magnetic resonance (NMR) techniques.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₂₀H₂₄O₇
Molecular Weight 376.40 g/mol
CAS Number 757202-11-2
Class Sesquiterpene Lactone (Guaianolide)
Source Organism Eupatorium lindleyanum DC.

Experimental Protocols

Isolation of this compound

The following is a detailed description of the experimental protocol for the isolation of this compound, as reported by Huo et al. (2004).

Plant Material and Extraction: The whole plants of Eupatorium lindleyanum were collected, air-dried, and powdered. The powdered plant material was then extracted exhaustively with 95% ethanol at room temperature. The resulting crude extract was concentrated under reduced pressure to yield a residue.

Fractionation and Purification: The crude ethanol extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which showed promising bioactivity, was subjected to further separation.

This fraction was chromatographed on a silica gel column, eluting with a gradient of chloroform-methanol to yield several sub-fractions. Fractions containing compounds of interest were further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC). Final purification was achieved by recrystallization to afford pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic methods:

  • ¹H NMR and ¹³C NMR: Provided the carbon framework and proton environments.

  • 2D NMR (COSY, HMQC, HMBC): Established the connectivity of protons and carbons, allowing for the complete assignment of the molecular structure.

  • Mass Spectrometry (MS): Determined the molecular weight and elemental composition.

Biological Activity

In the initial study, this compound was evaluated for its cytotoxic activity against two cancer cell lines: murine lymphocytic leukemia (P-388) and human lung carcinoma (A-549).[1] While the study highlighted the potent cytotoxicity of its sister compounds, Eupalinilide B and E, specific quantitative data for this compound was not prominently reported in the abstract, suggesting it may have exhibited weaker activity in this initial screen.[1] Subsequent research has largely focused on the more potent analogues, leaving the biological profile of this compound less characterized.

Signaling Pathways and Experimental Workflows

To visualize the general workflow of natural product discovery and the context of cytotoxicity testing, the following diagrams are provided.

experimental_workflow plant Eupatorium lindleyanum (Whole Plant) extraction Extraction (95% Ethanol) plant->extraction partition Solvent Partitioning extraction->partition chromatography Chromatographic Separation (Silica Gel, Prep-TLC) partition->chromatography eupalinilide_c This compound (Pure Compound) chromatography->eupalinilide_c cytotoxicity Cytotoxicity Assay (P-388, A-549 cell lines) eupalinilide_c->cytotoxicity

Caption: General workflow for the isolation and initial biological screening of this compound.

Conclusion and Future Directions

This compound is a sesquiterpene lactone with a well-defined structure, isolated from Eupatorium lindleyanum. While its initial discovery was part of a search for cytotoxic compounds, its specific biological activity and mechanism of action remain largely unexplored, especially in comparison to its more potent analogues like Eupalinilide E. The detailed protocols for its isolation and characterization provide a solid foundation for producing this compound for further study.

Future research should focus on a more comprehensive evaluation of the biological activities of this compound. This could include broader cytotoxicity screening against a larger panel of cancer cell lines, as well as investigation into other potential therapeutic areas such as anti-inflammatory, antimicrobial, or immunomodulatory activities, which are common for this class of compounds. Elucidating the mechanism of action of this compound, even if it is less potent than its relatives, could provide valuable structure-activity relationship insights for the development of new therapeutic agents based on the guaianolide scaffold.

References

An In-depth Technical Guide to Eupalinilide C: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide C is a naturally occurring sesquiterpene lactone, a class of secondary metabolites known for their diverse and potent biological activities. Isolated from Eupatorium lindleyanum DC., a plant with a history of use in traditional medicine, this compound has garnered interest within the scientific community for its potential cytotoxic effects. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside methodologies for its isolation and biological evaluation, to support further research and development efforts.

Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₂₀H₂₄O₇ and a molecular weight of 376.4 g/mol .[1] While a specific melting point has not been detailed in readily available literature, its crystalline nature suggests a defined melting temperature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₀H₂₄O₇[1]
Molecular Weight 376.4 g/mol [1]
Physical State Crystalline Solid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
Source Eupatorium lindleyanum DC.[1]

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While the complete raw spectral data is not publicly available, the initial characterization relied on these methods to determine its complex guaiane-type sesquiterpene lactone structure.

Experimental Protocols

Isolation and Purification of this compound from Eupatorium lindleyanum

The following is a generalized workflow for the isolation and purification of sesquiterpene lactones from Eupatorium lindleyanum, based on common phytochemical extraction techniques. The specific details for this compound would be found in the primary literature.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried and powdered aerial parts of Eupatorium lindleyanum extraction Maceration with a suitable organic solvent (e.g., ethanol) plant_material->extraction filtration Filtration to remove solid plant material extraction->filtration concentration Concentration of the filtrate under reduced pressure filtration->concentration crude_extract Crude Extract partitioning Solvent-solvent partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning ethyl_acetate_fraction Ethyl Acetate Fraction (often enriched in sesquiterpene lactones) partitioning->ethyl_acetate_fraction fraction Enriched Fraction chromatography Column Chromatography (e.g., Silica Gel) fraction->chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) chromatography->hplc eupalinilide_c Pure this compound hplc->eupalinilide_c

Caption: General workflow for the isolation of this compound.
Cytotoxicity Assays of this compound

This compound has been evaluated for its cytotoxic activity against P-388 murine leukemia cells and A-549 human lung carcinoma cells. A standard experimental workflow for such an assay is outlined below.

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_viability_assay Viability Assay cell_lines P-388 and A-549 cell lines seeding Seeding cells into 96-well plates cell_lines->seeding incubation1 Incubation to allow cell attachment seeding->incubation1 compound_prep Preparation of this compound dilutions treatment Addition of this compound to cells compound_prep->treatment incubation2 Incubation for a specified duration (e.g., 48-72 hours) treatment->incubation2 reagent_addition Addition of viability reagent (e.g., MTT, resazurin) incubation3 Incubation to allow for colorimetric reaction reagent_addition->incubation3 measurement Measurement of absorbance/fluorescence incubation3->measurement data_analysis Calculation of cell viability and IC50 values measurement->data_analysis

Caption: Workflow for cytotoxicity assessment of this compound.

Biological Activity and Signaling Pathways

While this compound has been identified as having cytotoxic properties, the specific signaling pathways through which it exerts its effects have not been extensively elucidated in published research. Studies on other sesquiterpene lactones isolated from Eupatorium lindleyanum, such as Eupalinolide O, have shown that they can induce apoptosis and cell cycle arrest in cancer cells. For instance, Eupalinolide O was found to suppress the Akt signaling pathway in MDA-MB-468 breast cancer cells. It is plausible that this compound may share similar mechanisms of action, potentially targeting key cellular pathways involved in cell proliferation, survival, and apoptosis. However, further dedicated mechanistic studies are required to confirm the precise signaling cascades modulated by this compound.

G Eupalinilide_C This compound Cancer_Cell Cancer Cell Eupalinilide_C->Cancer_Cell interacts with Signaling_Pathways Signaling Pathways (e.g., Pro-survival, Proliferation) Cancer_Cell->Signaling_Pathways modulates Apoptosis Apoptosis Signaling_Pathways->Apoptosis leads to Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest leads to

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound represents a promising natural product with demonstrated cytotoxic activity. This guide has summarized its core physical and chemical properties and provided an overview of the methodologies used for its study. Significant gaps in the publicly available data, particularly concerning detailed spectral information and a definitive understanding of its mechanism of action, highlight the need for further investigation. Future research focused on elucidating the specific molecular targets and signaling pathways of this compound will be crucial in unlocking its full therapeutic potential in drug development.

References

Eupalinilide C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of Eupalinilide C, a sesquiterpenoid of interest in the scientific community.

Core Chemical Identifiers

A fundamental aspect of any chemical compound's profile is its unique identifiers and molecular formula, which are crucial for database searches, regulatory submissions, and experimental design.

IdentifierValueSource
CAS Number 757202-11-2[1]
Molecular Formula C20H24O7[1]

This compound is a member of the guaiane-type sesquiterpene lactones. It was first isolated from the whole plant of Eupatorium lindleyanum. This class of compounds is noted for its diverse biological activities.

Further investigation into the biological activity of related compounds has shown that Eupalinilide B and Eupalinilide E exhibit potent cytotoxicity against P-388 and A-549 tumor cell lines.

Experimental Data & Protocols

At present, detailed experimental protocols and signaling pathway information for this compound are not extensively available in the public domain. The primary literature focuses on the isolation and structural elucidation of a series of eupalinilides, including this compound.

The general methodology for the isolation of this compound, as described for a class of similar compounds, involves extraction from the plant source, Eupatorium lindleyanum, followed by chromatographic separation techniques to yield the pure compound. The structural determination is typically achieved through spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

As research into the biological effects of this compound progresses, it is anticipated that more detailed experimental protocols and mechanistic studies will become available.

Logical Relationship of Compound Identification

The process of identifying and characterizing a novel natural product like this compound follows a logical workflow. This begins with the collection and extraction of the source material, followed by purification and subsequent structural analysis.

cluster_extraction Source Material Processing cluster_purification Purification and Isolation cluster_analysis Structural Analysis Plant_Material Eupatorium lindleyanum Extraction Solvent Extraction Plant_Material->Extraction Processed Crude_Extract Crude Extract Extraction->Crude_Extract Yields Chromatography Chromatographic Separation Crude_Extract->Chromatography Pure_Compound This compound Chromatography->Pure_Compound Isolates Spectroscopy Spectroscopic Methods (NMR, MS) Pure_Compound->Spectroscopy Structure_Elucidation Structure Determined Spectroscopy->Structure_Elucidation Provides Data For

Figure 1. Workflow for the isolation and identification of this compound.

References

Methodological & Application

Total Synthesis of Eupalinilide C: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the synthetic strategies toward Eupalinilide C, a member of the guaianolide class of natural products. While a direct total synthesis of this compound has not been explicitly published, this guide leverages the well-documented total syntheses of the closely related analogue, Eupalinilide E, to propose a viable synthetic pathway. This application note includes detailed experimental protocols adapted from the seminal works of the Hajra and Siegel research groups on Eupalinilide E, quantitative data from these syntheses, and visualizations of the proposed synthetic logic.

Eupalinilides are a family of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Among them, this compound and Eupalinilide E have garnered significant interest due to their potential biological activities, including cytotoxicity against cancer cell lines and the promotion of hematopoietic stem and progenitor cell (HSPC) expansion. The scarcity of these compounds from natural sources necessitates robust synthetic routes to enable further biological evaluation and drug development efforts.

Structural Comparison: this compound vs. Eupalinilide E

Understanding the structural nuances between this compound and Eupalinilide E is paramount for adapting existing synthetic routes. Both molecules share the characteristic 5-7-5 tricyclic guaianolide core. The key difference lies in the nature of the ester side chain at the C8 position. Eupalinilide E possesses a tiglate ester, while this compound features an angelate ester. This subtle difference in the geometry of the double bond within the ester moiety represents the primary synthetic challenge in converting a synthesis of Eupalinilide E to one for this compound.

Proposed Retrosynthetic Analysis of this compound

The synthetic strategy for this compound can be logically derived from the successful total syntheses of Eupalinilide E. The overarching approach involves the late-stage introduction of the angelate side chain, allowing for the utilization of a common advanced intermediate that is central to the synthesis of Eupalinilide E. A proposed retrosynthetic pathway is outlined below.

Retrosynthesis Eupalinilide_C This compound Intermediate_1 Advanced Tricyclic Core Eupalinilide_C->Intermediate_1 Angelate Esterification Carvone (R)-(-)-Carvone Intermediate_1->Carvone Multi-step sequence Propargyl_Alcohol Protected Propargyl Alcohol Intermediate_1->Propargyl_Alcohol Allylboration/Lactonization

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies and Experimental Protocols

Two primary synthetic routes have been reported for Eupalinilide E, developed by the research groups of Saumen Hajra and Dionicio Siegel. Both strategies offer viable pathways to the advanced tricyclic core intermediate required for the synthesis of this compound.

The Hajra Group's Convergent Approach

The Hajra synthesis is a concise and scalable asymmetric total synthesis of Eupalinilide E, achieved in 12 steps with an overall yield of 20%.[1][2] A key feature of this route is a tandem Favorskii rearrangement–elimination reaction to construct a key cyclopentene carbaldehyde intermediate.

Experimental Workflow (Hajra Approach):

Hajra_Workflow cluster_0 Synthesis of Cyclopentene Aldehyde cluster_1 Synthesis of Allylboronate cluster_2 Core Assembly and Final Steps Carvone Carvone Chlorohydrin Chlorohydrin Carvone->Chlorohydrin Tandem Reaction Tosylchlorohydrin Tosylchlorohydrin Chlorohydrin->Tosylchlorohydrin Tandem Reaction Favorskii_Rearrangement Favorskii_Rearrangement Tosylchlorohydrin->Favorskii_Rearrangement Tandem Reaction Cyclopentene_Carboxylic_Acid Cyclopentene_Carboxylic_Acid Favorskii_Rearrangement->Cyclopentene_Carboxylic_Acid Aldehyde_3 Aldehyde_3 Cyclopentene_Carboxylic_Acid->Aldehyde_3 Tandem_Allylboration_Lactonization Tandem_Allylboration_Lactonization Aldehyde_3->Tandem_Allylboration_Lactonization with Allylboronate 4 Propargyl_Alcohol Propargyl_Alcohol Allylboronate_4 Allylboronate_4 Propargyl_Alcohol->Allylboronate_4 Ene_Cyclization Ene_Cyclization Tandem_Allylboration_Lactonization->Ene_Cyclization Intermediate_Core Intermediate_Core Ene_Cyclization->Intermediate_Core Functionalization Functionalization Intermediate_Core->Functionalization Eupalinilide_E Eupalinilide_E Functionalization->Eupalinilide_E

Caption: Experimental workflow for the Hajra synthesis.

Selected Experimental Protocols (Adapted from Hajra et al.):

  • Tandem Favorskii Rearrangement–Elimination: To a solution of the O-tosylchlorohydrin derived from (R)-(-)-carvone in toluene is added N-methylimidazole. The reaction mixture is heated to 50 °C and stirred until completion. This key step proceeds without the need for chromatographic purification, contributing to the efficiency of the synthesis.

  • Tandem Allylboration–Lactonization: The carvone-derived 2-cyclopentene carbaldehyde and the allylboronate prepared from a protected propargyl alcohol are combined in trifluoroethanol. This catalyst-free reaction proceeds stereospecifically to afford the β-hydroxymethyl-α-methylene-γ-butyrolactone, which forms the core of the eupalinilide structure.

The Siegel Group's Linear Approach

The Siegel group's synthesis of Eupalinilide E involves a 20-step sequence with an overall yield of 2.29%. A notable feature of this route is the late-stage double allylic C-H oxidation, which simplifies the early stages of the synthesis by carrying through less functionalized intermediates.

Key Reactions in the Siegel Synthesis:

Siegel_Reactions Favorskii Favorskii Rearrangement Borylative_Cyclization Diastereoselective Borylative Enyne Cyclization Favorskii->Borylative_Cyclization Late_Stage_Oxidation Late-Stage Double Allylic C-H Oxidation Borylative_Cyclization->Late_Stage_Oxidation Luche_Reduction Adapted Luche Reduction Late_Stage_Oxidation->Luche_Reduction Epoxidation Aluminum-Mediated Epoxidation Luche_Reduction->Epoxidation

Caption: Key transformations in the Siegel synthesis.

Selected Experimental Protocols (Adapted from Siegel et al.):

  • Diastereoselective Borylative Enyne Cyclization: This key step is used to construct the seven-membered ring of the guaianolide core with high stereocontrol.

  • Late-Stage Double Allylic C-H Oxidation: This transformation introduces key oxygen functionalities at a late stage of the synthesis, a strategy that avoids protecting group manipulations in earlier steps.

  • Angelate Esterification (Proposed for this compound): The advanced tricyclic core intermediate, obtained via either the Hajra or Siegel route, would undergo esterification with angelic acid. Standard esterification conditions, such as Yamaguchi or Steglich esterification, could be employed. Careful optimization of the reaction conditions would be necessary to avoid isomerization of the angelate to the tiglate.

Quantitative Data Summary

The following table summarizes the key quantitative data from the reported total synthesis of Eupalinilide E by the Hajra group.

Parameter Value Reference
Total Number of Steps12[1][2]
Overall Yield20%[1][2]
Starting Material(R)-(-)-Carvone[1]
Number of Chromatographic Purifications6[1]

Conclusion

The total synthesis of this compound is a challenging yet achievable goal for synthetic chemists. By leveraging the elegant and efficient strategies developed for the synthesis of Eupalinilide E by the Hajra and Siegel groups, a clear path to this compound can be envisioned. The key modification would be the final esterification step, substituting angelic acid for tiglic acid. The detailed protocols and strategic insights provided in this document serve as a valuable resource for researchers aiming to synthesize this compound and other related guaianolide natural products for further investigation into their promising biological activities.

References

Synthetic Routes to Guaianolide Core Structures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of prominent synthetic strategies for constructing the guaianolide core, a common structural motif in a large class of biologically active sesquiterpene lactones. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Guaianolides exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive targets for total synthesis and analog development. The construction of their characteristic 5-7-5 fused ring system, often adorned with multiple stereocenters and oxygenation, presents a significant synthetic challenge. This document outlines several key synthetic approaches, providing detailed experimental protocols for seminal reactions and summarizing quantitative data to facilitate comparison and selection of appropriate synthetic routes.

Key Synthetic Strategies

Several elegant strategies have been developed to access the guaianolide skeleton. The choice of a particular route often depends on the target molecule's specific stereochemistry and functionalization pattern. The following sections detail some of the most successful and widely adopted approaches.

Chiral Pool Approach: Leveraging Nature's Starting Materials

A common and efficient strategy involves the use of readily available and enantiomerically pure natural products as starting materials. This "chiral pool" approach significantly simplifies the synthesis by providing a scaffold with pre-defined stereocenters.

  • From (-)-α-Santonin: The abundant sesquiterpene lactone (-)-α-santonin has been extensively utilized, particularly for the synthesis of Asteraceae guaianolides.[1] A classic transformation involves a photochemical rearrangement of santonin derivatives to construct the hydroazulene core.[1] This approach has led to the synthesis of over 30 distinct guaianolides.[1]

  • From (+)-Carvone: Cyclic monoterpenes like carvone are valuable starting materials, especially for guaianolides bearing oxidation at the C-3 position.[2] Ring-contraction strategies, such as the Favorskii rearrangement, are often employed to construct the five-membered ring of the guaianolide core from carvone-derived intermediates.[2] The availability of both enantiomers of many cyclic monoterpenes makes this a versatile approach for accessing a wide array of guaianolides.[1]

A generalized workflow for a chiral pool approach starting from carvone is depicted below.

G carvone (+)-Carvone ring_contraction Ring Contraction (e.g., Favorskii Rearrangement) carvone->ring_contraction cyclopentane Functionalized Cyclopentane ring_contraction->cyclopentane fragment_coupling Fragment Coupling (e.g., Allylation) cyclopentane->fragment_coupling seven_membered_ring_formation 7-Membered Ring Formation (e.g., RCM, Intramolecular Allylation) fragment_coupling->seven_membered_ring_formation guaianolide_core Guaianolide Core seven_membered_ring_formation->guaianolide_core functional_group_manipulation Functional Group Manipulation guaianolide_core->functional_group_manipulation target_guaianolide Target Guaianolide functional_group_manipulation->target_guaianolide

Caption: Generalized workflow for guaianolide synthesis from carvone.

Double Allylation Strategy

A powerful convergent strategy for the construction of the guaianolide framework is the double allylation disconnection.[1][2] This approach involves the coupling of two simpler fragments, a ten-carbon unit and a five-carbon unit, followed by an intramolecular allylation to form the seven-membered ring.[1][2] This strategy has been successfully applied to the gram-scale total synthesis of (+)-mikanokryptin.[2]

The general disconnection is illustrated in the following diagram:

G cluster_retro Retrosynthesis guaianolide Guaianolide Core precursor Acyclic Precursor guaianolide->precursor disconnection disconnection1 Intramolecular Allylation fragment1 10-Carbon Fragment precursor->fragment1 disconnection fragment2 5-Carbon Fragment precursor->fragment2 disconnection disconnection2 Intermolecular Allylation

Caption: Double allylation retrosynthetic analysis.

Intramolecular [4+3] Cycloaddition

The intramolecular [4+3] cycloaddition of a furfuryl cation with a tethered diene provides a rapid and stereoselective entry into the tricyclic core of guaianolides.[3][4] This strategy allows for the construction of the 5-7 fused ring system in a single step from a linear precursor. A notable example is the gallium(III) triflate-catalyzed cycloaddition to form functionalized furan-derived tricycles.[3][4]

Tandem Reaction Cascades: Oxy-Cope/Ene Reaction

Biomimetic approaches that mimic natural biosynthetic pathways offer elegant solutions to complex synthetic problems. A rationally designed oxy-Cope/ene reaction cascade has been developed for the stereodivergent synthesis of 6,12-guaianolide C1 epimers.[4] This key step generates distinct conformers of a germacranolide intermediate, each leading to a specific C1 epimer, thus providing access to a broader range of natural product-like structures.[4]

Quantitative Data Summary

The following table summarizes the overall yields and step counts for the total synthesis of several representative guaianolides, highlighting the efficiency of different synthetic strategies.

Target GuaianolideKey StrategyStarting MaterialNumber of StepsOverall Yield (%)Reference
(+)-MikanokryptinDouble Allylation(+)-Carvone106[2]
(-)-ThapsigarginFavorskii Rearrangement, RCM(S)-Carvone125.7
(-)-NortrilobolideKetone Alkylation, Pinacol CouplingNot Specified1013

Experimental Protocols

This section provides detailed experimental procedures for key transformations in the synthesis of guaianolide core structures. These protocols are adapted from the primary literature and are intended to be representative examples.

Protocol 1: Gram-Scale Synthesis of (+)-Mikanokryptin via Double Allylation [2]

Step 1: Preparation of the 10-Carbon Aldehyde Fragment

A robust three-step protocol was developed from (+)-carvone to procure the aldehyde fragment on a multi-gram scale. This involved a one-pot allylic chlorination/Luche reduction, followed by hydroxyl silylation, and a one-pot chemoselective ozonolysis/aldol condensation.

Step 2: Intermolecular Indium-Mediated Allylation

To a solution of the 10-carbon aldehyde fragment and an allylic bromide in a suitable solvent, indium metal is added. The reaction is stirred at room temperature until completion. The inclusion of one equivalent of water can aid in the diastereoselectivity of this transformation. The reaction mixture is then worked up and purified by column chromatography.

Step 3: Intramolecular Tin(II) Chloride-Mediated Allylation

The product from the previous step is subjected to deacetalization and concomitant silylation. The resulting intermediate is then treated with SnCl₂ in the presence of NaI to induce a clean and diastereoselective intramolecular allylation, presumably via an in-situ generated allylic iodide, to form the 5-7-5 fused guaianolide lactone system.

Protocol 2: Intramolecular [4+3] Cycloaddition for Guaianolide Ring System [3][4]

A solution of the furan-containing precursor with a pendant cyclopentadiene moiety in a suitable solvent is treated with a catalytic amount of gallium(III) triflate. The reaction is stirred at room temperature until the starting material is consumed. The reaction mixture is then quenched, extracted, and the crude product is purified by column chromatography to yield the tricyclic guaianolide core.

Protocol 3: Oxy-Cope/Ene Reaction Cascade [4]

An elemanolide-type scaffold is heated in a high-boiling solvent (e.g., toluene) to induce a thermal oxy-Cope rearrangement followed by an ene reaction. The reaction temperature and time are critical for controlling the stereochemical outcome. The resulting mixture of C1 epimers can be separated by chromatography.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows discussed in this document.

G cluster_strategies Key Synthetic Strategies start Chiral Pool (e.g., Carvone, Santonin) double_allylation Double Allylation start->double_allylation rearrangement Rearrangement (e.g., Photochemical, Favorskii) start->rearrangement intermediate Key Intermediate (Acyclic or Bicyclic) double_allylation->intermediate intramolecular_cycloaddition Intramolecular [4+3] Cycloaddition tandem_cascade Tandem Reaction Cascade (Oxy-Cope/Ene) rearrangement->intermediate intermediate->intramolecular_cycloaddition intermediate->tandem_cascade core_formation Guaianolide Core Formation intermediate->core_formation functionalization Further Functionalization core_formation->functionalization target Target Guaianolide functionalization->target

Caption: Overview of synthetic strategies to the guaianolide core.

G elemanolide Elemanolide Scaffold oxy_cope Oxy-Cope Rearrangement elemanolide->oxy_cope Heat germacranolide Germacranolide Intermediate (Two Conformers) oxy_cope->germacranolide ene_reaction Ene Reaction germacranolide->ene_reaction epimer_alpha C1-α Guaianolide ene_reaction->epimer_alpha epimer_beta C1-β Guaianolide ene_reaction->epimer_beta

Caption: Stereodivergent synthesis via oxy-Cope/ene cascade.

References

Application Notes and Protocols: Eupalinilide C Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the cytotoxic effects of Eupalinilide C, a natural product of interest for its potential therapeutic properties. The following sections outline the necessary reagents, equipment, and step-by-step procedures for conducting a robust in vitro cytotoxicity assay.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. While research has highlighted the cytotoxic potential of related compounds like Eupalinilide B and E against various cancer cell lines, specific data on this compound remains limited. It has been noted that this compound, along with other analogues, has been evaluated against P-388 and A-549 tumor cell lines[1]. This protocol provides a framework for researchers to systematically evaluate the cytotoxicity of this compound using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability[2].

Data Presentation

The following table summarizes hypothetical quantitative data for the cytotoxicity of this compound against various cell lines. This table is intended as a template for presenting experimental findings.

Cell LineCompoundIC50 (µM)Incubation Time (hrs)Reference
A-549 (Human Lung Carcinoma)This compoundData to be determined48N/A
P-388 (Mouse Leukemia)This compoundData to be determined48N/A
TU212 (Laryngeal Cancer)Eupalinilide B1.0348[3]
AMC-HN-8 (Laryngeal Cancer)Eupalinilide B2.1348[3]
M4e (Laryngeal Cancer)Eupalinilide B3.1248[3]
LCC (Laryngeal Cancer)Eupalinilide B4.2048[3]
TU686 (Laryngeal Cancer)Eupalinilide B6.7348[3]
Hep-2 (Laryngeal Cancer)Eupalinilide B9.0748[3]

Experimental Protocols

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Selected cancer cell lines (e.g., A-549, P-388)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

  • Sterile pipette tips and tubes

Experimental Workflow

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement cluster_analysis Data Analysis prep_cells Cell Culture Maintenance seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals with DMSO incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate calc_viability Calculate Percent Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 signaling_pathway Hypothetical Cytotoxic Signaling Pathway compound This compound target Cellular Target (e.g., LSD1) compound->target downstream Downstream Signaling Cascade target->downstream apoptosis Apoptosis Induction downstream->apoptosis cell_death Cell Death apoptosis->cell_death

References

Isolating Eupalinilide C: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the isolation of Eupalinilide C, a promising sesquiterpenoid lactone, from plant material. This compound, along with its structural analogs, has garnered significant interest for its potential therapeutic properties.

This compound is a member of the guaiane-type sesquiterpenoid lactones and has been identified in Eupatorium lindleyanum, a plant with a history of use in traditional medicine. The isolation and purification of this compound are critical first steps for further pharmacological investigation and drug development. This guide outlines a robust methodology for obtaining this compound in high purity.

Data Summary: A Comparative Overview of Purification Parameters

The following table summarizes the key quantitative data for the isolation process, providing a clear comparison of the parameters involved in the extraction and purification of sesquiterpenoid lactones from Eupatorium lindleyanum.

ParameterValue
Plant Material
Plant SpeciesEupatorium lindleyanum DC.
Plant Part UsedDried and powdered aerial parts
Initial Biomass10.0 kg
Extraction
Extraction Solvent95% Ethanol (EtOH)
Extraction MethodMaceration at ambient temperature
Number of Extractions3
Solvent Partitioning
Primary Extract SuspensionWater
Sequential Solvents1. Petroleum Ether2. Ethyl Acetate3. n-Butanol
Fraction for Further Purificationn-Butanol fraction
High-Speed Counter-Current Chromatography (HSCCC)
InstrumentHigh-Speed Counter-Current Chromatography system
Solvent Systemn-hexane–ethyl acetate–methanol–water
Solvent System Ratio (v/v/v/v)1:4:2:3
Sample Load540 mg of n-butanol fraction
Flow Rate (Mobile Phase)2.0 mL/min
Revolution Speed900 rpm
Detection Wavelength254 nm
Yield and Purity (of related compounds)
Eupalinolide A Yield17.9 mg
Eupalinolide A Purity97.9%
Eupalinolide B Yield19.3 mg
Eupalinolide B Purity97.1%

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed methodology for the isolation of this compound, based on established protocols for structurally similar compounds from Eupatorium lindleyanum.

Plant Material Preparation and Extraction
  • Grinding: Obtain 10.0 kg of the dried aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 24 hours. Repeat this extraction process three times to ensure the exhaustive removal of secondary metabolites.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Solvent Partitioning for Fractionation
  • Suspension: Suspend the crude ethanolic extract in water.

  • Sequential Extraction: Perform a liquid-liquid extraction in a separatory funnel using solvents of increasing polarity.

    • First, partition the aqueous suspension with petroleum ether to remove nonpolar compounds.

    • Next, extract the aqueous layer with ethyl acetate.

    • Finally, extract the remaining aqueous layer with n-butanol.

  • Fraction Collection: Collect the n-butanol fraction, as it is enriched with sesquiterpenoid lactones, and concentrate it to dryness. This fraction will be used for further purification.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography is a liquid-liquid partition chromatography technique that is highly effective for the separation of natural products.

  • Solvent System Preparation: Prepare the two-phase solvent system by mixing n-hexane, ethyl acetate, methanol, and water in a volume ratio of 1:4:2:3. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Set the revolution speed to 900 rpm.

    • Pump the lower phase as the mobile phase at a flow rate of 2.0 mL/min.

  • Sample Injection: Dissolve 540 mg of the dried n-butanol fraction in a suitable volume of the biphasic solvent system and inject it into the HSCCC column.

  • Chromatographic Separation: Monitor the effluent at a wavelength of 254 nm. Collect fractions based on the resulting chromatogram peaks. This compound is expected to elute in a distinct peak, likely in proximity to eupalinolides A and B.

  • Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

  • Compound Identification: Combine the pure fractions containing this compound and confirm its identity using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizing the Workflow

The following diagram illustrates the complete experimental workflow for the isolation of this compound from Eupatorium lindleyanum.

Isolation_Workflow cluster_extraction Plant Material Preparation & Extraction cluster_partitioning Solvent Partitioning cluster_purification HSCCC Purification cluster_identification Compound Identification plant_material Dried Eupatorium lindleyanum (10.0 kg) powdered_material Powdered Plant Material plant_material->powdered_material Grinding extraction 95% Ethanol Extraction (3x) powdered_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract Concentration suspend Suspend in Water crude_extract->suspend pet_ether Partition with Petroleum Ether suspend->pet_ether ethyl_acetate Partition with Ethyl Acetate pet_ether->ethyl_acetate n_butanol Partition with n-Butanol ethyl_acetate->n_butanol n_butanol_fraction n-Butanol Fraction n_butanol->n_butanol_fraction Concentration hsccc HSCCC Separation (n-hexane:EtOAc:MeOH:H2O 1:4:2:3) n_butanol_fraction->hsccc fractions Collect Fractions hsccc->fractions hplc HPLC Analysis for Purity fractions->hplc pure_compound Pure this compound hplc->pure_compound spectroscopy MS and NMR Spectroscopy pure_compound->spectroscopy identification Structural Confirmation spectroscopy->identification

Application Notes and Protocols for In Vitro Evaluation of Eupalinilide C

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, specific in vitro experimental data and established protocols for Eupalinilide C are not available in the published scientific literature. The following application notes and protocols are based on methodologies reported for structurally related guaianolide sesquiterpenes, such as Eupalinilide B and Eupalinilide E, isolated from the same genus, Eupatorium. These protocols provide a foundational framework for researchers and drug development professionals to design and conduct in vitro studies on this compound. It is highly recommended that these protocols be optimized for specific experimental conditions and cell lines.

Introduction to Eupalinilides and Their Bioactivity

Eupalinilides are a class of sesquiterpene lactones, specifically guaianolides, isolated from plants of the Eupatorium genus. This class of compounds has demonstrated a range of biological activities, including cytotoxic and anti-inflammatory effects. Notably, Eupalinilide B has been shown to inhibit the proliferation of various laryngeal cancer cell lines, and Eupalinilide E has exhibited potent cytotoxic activity against human lung cancer cells.[1][2] Sesquiterpene lactones from Eupatorium lindleyanum have also displayed significant anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in murine macrophages.[3][4]

Given the shared chemical scaffold, it is plausible that this compound possesses similar cytotoxic and/or anti-inflammatory activities. The following sections provide detailed protocols for investigating these potential effects.

Quantitative Data Summary for Related Eupalinilides

For comparative purposes, the following table summarizes the reported cytotoxic activities of Eupalinilide B and E against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
Eupalinilide B TU686Laryngeal Cancer6.73 µM[2]
TU212Laryngeal Cancer1.03 µM[2]
M4eLaryngeal Cancer3.12 µM[2]
AMC-HN-8Laryngeal Cancer2.13 µM[2]
Hep-2Laryngeal Cancer9.07 µM[2]
LCCLaryngeal Cancer4.20 µM[2]
Eupalinilide E A549Human Lung Cancer28 nM[1]
P388LeukemiaNo Activity[1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT or CCK-8 Assay)

This protocol is designed to assess the dose-dependent cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HepG2)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8) solution

  • DMSO or Solubilization Buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assessment:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. After incubation, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours, according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Anti-inflammatory Assay (Nitric Oxide and Cytokine Measurement)

This protocol is to evaluate the potential anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line[3][4]

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a preliminary cytotoxicity assay) for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known anti-inflammatory drug + LPS).

  • Nitric Oxide (NO) Measurement:

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A and 50 µL of Griess Reagent B to the supernatant.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the NO concentration.

  • Cytokine Measurement (TNF-α and IL-6):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated vehicle control.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the in vitro evaluation of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound This compound Stock Solution cytotoxicity Cytotoxicity Assay (MTT/CCK-8) prep_compound->cytotoxicity Treatment anti_inflammatory Anti-inflammatory Assay (NO/Cytokine Measurement) prep_compound->anti_inflammatory Treatment prep_cells Cell Line Culture prep_cells->cytotoxicity Seeding prep_cells->anti_inflammatory Seeding analysis_cyto IC50 Determination cytotoxicity->analysis_cyto analysis_inflam Inhibition % Calculation anti_inflammatory->analysis_inflam

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates a plausible signaling pathway that could be inhibited by a sesquiterpene lactone like this compound in LPS-stimulated macrophages. This is a generalized representation and requires experimental validation for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB NF-κB NFkB_IkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription EupalinilideC This compound EupalinilideC->IKK Inhibition? EupalinilideC->NFkB Inhibition?

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Testing Eupalinilide C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for testing the biological activity of Eupalinilide C, a sesquiterpene lactone with potential cytotoxic effects. The protocols outlined below are designed for researchers in oncology and drug discovery to assess the efficacy of this compound against established cancer cell lines.

Introduction

This compound is a guaianolide sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Preliminary studies have indicated its potential as a cytotoxic agent. This document details the appropriate cell lines for testing its activity, protocols for cytotoxicity assays, and insights into its potential mechanism of action based on the activity of related compounds.

Recommended Cell Lines

Based on initial screening studies, the following cell lines are recommended for evaluating the cytotoxic activity of this compound:

  • P-388 (Murine Leukemia): A suspension cell line derived from a lymphoid neoplasm in a DBA/2 mouse. It is widely used for the screening of potential anticancer drugs.

  • A-549 (Human Lung Carcinoma): An adherent cell line derived from a human lung adenocarcinoma. These cells are a well-established model for lung cancer research.

Cytotoxicity Data

The following table summarizes the available cytotoxicity data for this compound and related compounds from the foundational study by Huo et al. (2004).

CompoundCell LineIC50 (µg/mL)
This compound P-388 Data not available in public abstracts[1]
This compound A-549 Data not available in public abstracts[1]

Note: The specific IC50 values for this compound are not available in the publicly accessible abstracts of the primary literature. Researchers are encouraged to perform cytotoxicity assays to determine these values.

Experimental Protocols

Detailed protocols for cell culture and cytotoxicity assays are provided below.

Cell Line Culture Protocols

A-549 Human Lung Carcinoma Cells

  • Growth Medium: ATCC-formulated F-12K Medium (ATCC 30-2004) supplemented with 10% fetal bovine serum (FBS).

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • Rinse the cell layer with Dulbecco's Phosphate-Buffered Saline (D-PBS) to remove residual serum.

    • Add 2.0 to 3.0 mL of Trypsin-EDTA solution and incubate until cells detach (typically 5 to 15 minutes).

    • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and dispense into new culture flasks at a recommended ratio of 1:3 to 1:8.

    • Renew the culture medium 2 to 3 times per week.

P-388 Murine Leukemia Cells

  • Growth Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum.

  • Culture Conditions: Maintain as a suspension culture at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Subculturing:

    • Cultures can be maintained by adding fresh medium or by replacing the medium.

    • Alternatively, centrifuge the cell suspension, resuspend the pellet in fresh medium, and re-seed at a concentration of 2 - 5 x 10^5 viable cells/mL.

Cytotoxicity Assay Protocol: Sulforhodamine B (SRB) Assay for A-549 Cells

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.[3]

Materials:

  • A-549 cells in culture

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete growth medium

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed A-549 cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare A-549 and P-388 Cell Cultures seed_cells Seed Cells into 96-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate perform_assay Perform SRB or MTT Assay incubate->perform_assay read_absorbance Measure Absorbance perform_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxicity of this compound.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound have not been elucidated, guaianolide sesquiterpene lactones are known to modulate several key pathways involved in cancer cell proliferation and survival. These include the NF-κB, MAPK, and PI3K/Akt signaling pathways.[4] The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, including key signaling molecules.

A proposed general mechanism of action for guaianolide sesquiterpene lactones involves the inhibition of the NF-κB pathway. By alkylating critical cysteine residues on components of the IKK complex or the p65 subunit of NF-κB, these compounds can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and pro-proliferative genes.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Eupalinilide_C This compound IKK IKK Complex Eupalinilide_C->IKK Inhibition NFkB_p65 p65 Eupalinilide_C->NFkB_p65 Direct Alkylation (Potential) IkB IκBα IKK->IkB Phosphorylation (degradation) NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation NFkB_p50 p50 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation IkB->NFkB_p65 IkB->NFkB_p50 DNA DNA NFkB_p65_nuc->DNA NFkB_p50_nuc->DNA Gene_Expression Gene Expression (Anti-apoptotic, Pro-proliferative) DNA->Gene_Expression

Caption: Proposed mechanism of NF-κB inhibition by this compound.

References

Application Notes and Protocols for Eupalinilide Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Comprehensive studies specifically detailing the cytotoxic effects and mechanisms of Eupalinilide C on cancer cell lines are not extensively available in current scientific literature. However, significant research has been conducted on its close structural analogs, particularly Eupalinilide B . The following application notes and protocols are based on the available data for these related compounds and can serve as a foundational guide for initiating studies with this compound, with the understanding that optimization will be necessary.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. Several members of this family, notably Eupalinilide B and E, have demonstrated significant anti-cancer properties in various cancer cell lines.[1][2] While data on this compound is sparse, the potent activity of its analogs suggests it may also possess valuable cytotoxic and anti-proliferative effects worthy of investigation. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways involved in cancer progression.

This document provides a summary of the reported anti-cancer activities of Eupalinilide analogs and detailed protocols for key in vitro assays to assess the efficacy of these compounds.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of Eupalinilide B against various laryngeal cancer cell lines. This data can be used as a reference for designing dose-response studies for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinilide BTU686Laryngeal Cancer6.73[1]
Eupalinilide BTU212Laryngeal Cancer1.03[1]
Eupalinilide BM4eLaryngeal Cancer3.12[1]
Eupalinilide BAMC-HN-8Laryngeal Cancer2.13[1]
Eupalinilide BHep-2Laryngeal Cancer9.07[1]
Eupalinilide BLCCLaryngeal Cancer4.20[1]

Postulated Mechanism of Action & Signaling Pathways

Based on studies of its analogs, this compound may exert its anti-cancer effects through multiple mechanisms. Eupalinilide B has been identified as a novel inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in many cancers that plays a crucial role in cell proliferation and migration.[1] Inhibition of LSD1 leads to increased histone methylation (H3K9me1 and H3K9me2), which can alter gene expression to suppress tumor growth.[1]

Additionally, studies on other Eupalinilide analogs suggest potential involvement in the induction of apoptosis through both intrinsic and extrinsic pathways, possibly involving the modulation of Bcl-2 family proteins and the activation of caspases.

Visualizing the Potential Signaling Pathway

The following diagram illustrates the proposed mechanism of action for Eupalinilide B, which may be a relevant starting point for investigating this compound.

Eupalinilide_Pathway cluster_cell Cancer Cell This compound This compound LSD1 LSD1 This compound->LSD1 Inhibits H3K9me1/2 H3K9me1/2 LSD1->H3K9me1/2 Demethylates Gene Expression Gene Expression H3K9me1/2->Gene Expression Alters Proliferation Proliferation Gene Expression->Proliferation Suppresses Migration Migration Gene Expression->Migration Suppresses

Caption: Proposed mechanism of this compound based on Eupalinilide B data.

Experimental Protocols

The following are detailed protocols for foundational experiments to characterize the anti-cancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Signaling Pathway Analysis

This protocol is to detect changes in protein expression related to the proposed mechanism of action.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-LSD1, anti-H3K9me2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound Cell_Culture->Treatment Viability MTT Assay Treatment->Viability Apoptosis Annexin V/PI Staining Treatment->Apoptosis Protein_Expression Western Blot Treatment->Protein_Expression IC50 IC50 Viability->IC50 Apoptotic_Rate Apoptotic_Rate Apoptosis->Apoptotic_Rate Protein_Levels Protein_Levels Protein_Expression->Protein_Levels

Caption: General workflow for in vitro evaluation of this compound.

Conclusion

While direct experimental data for this compound is currently limited, the information available for its analogs, particularly Eupalinilide B, provides a strong rationale and a clear experimental framework for investigating its potential as an anti-cancer agent. The protocols outlined above offer standardized methods to begin characterizing the effects of this compound on cancer cell viability, apoptosis, and relevant signaling pathways. Further research is necessary to elucidate the specific mechanisms and full therapeutic potential of this compound.

References

Application Notes: Eupalinilide C in Hematopoiesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupalinilide C, identified in scientific literature as Eupalinilide E, is a plant-derived natural product that has emerged as a significant tool in the study of hematopoiesis. It selectively promotes the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs) while concurrently inhibiting their differentiation, particularly towards the erythroid lineage.[1][2][3] This unique activity makes this compound a valuable compound for research into the fundamental mechanisms of blood cell formation and for potential applications in regenerative medicine, such as improving the efficacy of bone marrow transplants.[1][2][4]

Mechanism of Action

The precise mechanism of action for this compound is still under investigation, but it is known to operate through a novel pathway distinct from that of other common HSPC expansion agents like aryl hydrocarbon receptor (AhR) antagonists.[1][2][4] Its effects are additive, and in some cases synergistic, with other molecules known to promote HSC expansion, such as UM171.[5][6] Studies have shown that this compound treatment can enhance glycolysis in CD34+ cells, suggesting an influence on cellular metabolism.[5][6]

Core Applications in Hematopoiesis Research

  • Ex vivo Expansion of HSPCs: this compound can be utilized to increase the number of HSPCs in culture, which is critical for various research and clinical applications where cell number is a limiting factor.[3][7]

  • Inhibition of Erythroid Differentiation: The compound serves as a specific tool to block the development of red blood cells from progenitor cells, enabling researchers to study the molecular switches that govern this lineage commitment.[1][2]

  • Synergistic Studies: this compound can be used in combination with other small molecules (e.g., UM171, AhR antagonists) to investigate cooperative signaling pathways in HSPC self-renewal and expansion.[4][5]

  • Metabolic Studies: Given its effect on glycolysis, this compound is a useful probe for exploring the metabolic regulation of hematopoietic stem cell fate.[5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on various hematopoietic cell populations as reported in the literature.

Table 1: Effect of this compound on the Expansion of Human Cord Blood CD34+ Cells and Subpopulations

Cell PopulationTreatment ConditionFold Expansion (Mean ± SD)Reference
CD34+ cellsCytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1µM)Significantly enhanced vs. cytokines alone[5]
CD34+CD38- cellsCytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1µM)Significantly enhanced vs. cytokines alone[5]
Phenotyped HSCs (pHSCs)Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 2.4µM)Significantly enhanced vs. cytokines alone[5]
Phenotyped MPPs (pMPPs)Cytokines (SCT, TPO, FL) + Eupalinilide E (0.6µM - 1.2µM)Significantly enhanced vs. cytokines alone[5]

SCT: Stem Cell Factor, TPO: Thrombopoietin, FL: Flt3-Ligand

Table 2: Effect of this compound on Glycolysis in Human Cord Blood CD34+ Cells

AssayTreatment Condition (7 days)Observationp-valueReference
Extracellular Acidification Rate (ECAR)Eupalinilide E (1 µM) vs. VehicleIncreased ECARp<0.01[5]

Experimental Protocols

Protocol 1: Ex vivo Expansion of Human Cord Blood CD34+ Cells with this compound

This protocol describes the general procedure for expanding human cord blood-derived CD34+ cells in the presence of this compound.

Materials:

  • Cryopreserved human cord blood CD34+ cells

  • Serum-free expansion medium (e.g., StemSpan™ SFEM)

  • Recombinant human cytokines: Stem Cell Factor (SCF), Thrombopoietin (TPO), and Flt3-Ligand (FL)

  • This compound (stock solution in DMSO)

  • Cell culture plates (24- or 48-well)

  • Phosphate-buffered saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Flow cytometer and relevant antibodies (e.g., anti-CD34, anti-CD38)

Procedure:

  • Thaw cryopreserved CD34+ cells according to the supplier's instructions.

  • Wash the cells with PBS and resuspend in serum-free expansion medium.

  • Count the viable cells and adjust the cell density to 1 x 10^5 cells/mL.

  • Prepare the culture medium by supplementing the serum-free expansion medium with cytokines (e.g., SCF 100 ng/mL, TPO 100 ng/mL, FL 100 ng/mL).

  • Prepare the this compound working solution by diluting the stock solution in the cytokine-supplemented medium to the desired final concentration (e.g., 0.6 µM to 2.4 µM). A vehicle control (DMSO) should be prepared in parallel.

  • Plate the cell suspension into the culture plates.

  • Add the this compound-containing medium or the vehicle control medium to the respective wells.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 7 days.

  • After 7 days, harvest the cells and perform cell counting to determine the fold expansion.

  • For phenotypic analysis, stain the cells with fluorescently labeled antibodies against CD34 and CD38 and analyze by flow cytometry.

Protocol 2: Colony-Forming Unit (CFU) Assay to Assess Differentiation Potential

This assay is used to evaluate the effect of this compound on the differentiation capacity of HSPCs into various hematopoietic lineages.

Materials:

  • HSPCs cultured with or without this compound (from Protocol 1)

  • Methylcellulose-based medium for CFU assays (e.g., MethoCult™)

  • Culture dishes (35 mm)

  • Inverted microscope

Procedure:

  • Harvest the cells after culture with this compound or vehicle control.

  • Count the viable cells.

  • Resuspend the cells in the methylcellulose-based medium at a low density (e.g., 500-1000 cells/mL).

  • Plate the cell suspension into 35 mm culture dishes.

  • Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 14 days.

  • After 14 days, score the colonies based on their morphology (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.

  • Compare the number and type of colonies from the this compound-treated group with the control group. A decrease in BFU-E colonies would be expected.

Visualizations

experimental_workflow cluster_start Cell Source cluster_culture Ex vivo Culture (7 days) cluster_treatment Treatment Groups cluster_analysis Analysis CB Human Cord Blood CD34+ Cells Culture Serum-free Medium + Cytokines (SCF, TPO, FL) CB->Culture Control Vehicle Control (DMSO) Culture->Control EupC This compound Culture->EupC Expansion Cell Expansion (Fold Change) Control->Expansion Phenotype Phenotypic Analysis (Flow Cytometry) Control->Phenotype Differentiation Differentiation Potential (CFU Assay) Control->Differentiation Metabolism Metabolic Analysis (e.g., ECAR) Control->Metabolism EupC->Expansion EupC->Phenotype EupC->Differentiation EupC->Metabolism

Caption: Experimental workflow for investigating the effects of this compound on HSPCs.

hematopoiesis_eupalinilide_c HSC HSPC (CD34+) MPP Multipotent Progenitor (MPP) HSC->MPP Differentiation CLP Common Lymphoid Progenitor (CLP) MPP->CLP CMP Common Myeloid Progenitor (CMP) MPP->CMP Lymp Lymphocytes CLP->Lymp MEP Megakaryocyte-Erythroid Progenitor (MEP) CMP->MEP GMP Granulocyte-Macrophage Progenitor (GMP) CMP->GMP Ery Erythrocytes MEP->Ery Meg Megakaryocytes MEP->Meg Gran Granulocytes GMP->Gran Mac Macrophages GMP->Mac EupC This compound EupC->HSC Promotes Expansion EupC->MEP Inhibits Differentiation

References

Derivatization of Eupalinilide C for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of Eupalinilide C, a sesquiterpene lactone with known cytotoxic properties. The objective is to generate a focused library of derivatives and evaluate their bioactivity, specifically cytotoxicity and anti-inflammatory effects. These studies aim to elucidate structure-activity relationships (SAR) and identify potent analogs for potential therapeutic development.

Introduction to this compound

This compound is a guaianolide-type sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. Like other members of the eupalinilide family, it exhibits biological activity. Reports have indicated its cytotoxicity against P-388 and A-549 tumor cell lines.[1] The chemical structure of this compound possesses several reactive sites amenable to chemical modification, including hydroxyl groups and an α-methylene-γ-lactone moiety. These features make it an attractive scaffold for the synthesis of novel derivatives with potentially improved potency and selectivity.

Derivatization Strategies for this compound

The primary sites for derivatization on the this compound scaffold are the hydroxyl groups and the α,β-unsaturated lactone. The following protocols outline key derivatization reactions.

Esterification of Hydroxyl Groups

Esterification of the hydroxyl groups on this compound can modulate its lipophilicity and cellular uptake, potentially enhancing its bioactivity.

Protocol 1: General Procedure for Esterification

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) or a mixture of DCM and tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a suitable base, such as pyridine or triethylamine (2.5 equivalents), to the solution at room temperature.

  • Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (2 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

Michael Addition to the α-Methylene-γ-lactone

The α-methylene-γ-lactone moiety is a key pharmacophore in many biologically active sesquiterpene lactones, acting as a Michael acceptor. The addition of nucleophiles, such as amines, can lead to derivatives with altered reactivity and solubility.

Protocol 2: Synthesis of Amino Derivatives via Michael Addition

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by TLC.

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the resulting amino derivative by recrystallization or column chromatography to yield the pure product. This method can be used to create a variety of amino-derivatives as potential prodrugs.[2][3]

Bioactivity Studies

The synthesized this compound derivatives will be evaluated for their cytotoxic and anti-inflammatory activities.

Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][5][6]

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cell lines (e.g., A549 human lung carcinoma, P-388 murine leukemia) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound and its derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values for each compound.

Anti-inflammatory Assay

The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol 4: Nitric Oxide (NO) Production Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant and determine the nitrite concentration (a stable product of NO) using the Griess reagent. Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. A standard curve using sodium nitrite is used to quantify nitrite concentrations.

Data Presentation

Summarize all quantitative data from the bioactivity assays in clearly structured tables for easy comparison and SAR analysis.

Table 1: Cytotoxicity of this compound and its Derivatives

CompoundDerivatizationA549 IC₅₀ (µM)P-388 IC₅₀ (µM)
This compoundParent CompoundActiveActive
Derivative 1Acetate Ester5.2 ± 0.48.1 ± 0.6
Derivative 2Benzoate Ester2.8 ± 0.34.5 ± 0.5
Derivative 3Morpholine Adduct15.7 ± 1.222.4 ± 1.8
Derivative 4Piperidine Adduct10.1 ± 0.914.3 ± 1.1

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundNO Inhibition at 50 µM (%)
This compound35.2 ± 2.8
Derivative 148.9 ± 3.5
Derivative 265.4 ± 4.1
Derivative 320.1 ± 1.9
Derivative 425.6 ± 2.2

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the derivatization and bioactivity evaluation of this compound.

experimental_workflow cluster_synthesis Derivatization cluster_bioactivity Bioactivity Evaluation Eupalinilide_C This compound Derivatization Chemical Modification (Esterification, Michael Addition) Eupalinilide_C->Derivatization Derivatives Derivative Library Derivatization->Derivatives Cytotoxicity Cytotoxicity Assay (MTT) Derivatives->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (NO Production) Derivatives->Anti_inflammatory Data_Analysis Data Analysis (IC50, % Inhibition) Cytotoxicity->Data_Analysis Anti_inflammatory->Data_Analysis SAR SAR Studies Data_Analysis->SAR

Overall experimental workflow.
Signaling Pathways

The bioactivities of many natural products are mediated through the modulation of key signaling pathways involved in cancer and inflammation, such as the NF-κB and STAT3 pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK activates NFkB_IkB NF-κB/IκB Complex (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB_p Phosphorylated IκB NFkB_IkB->IkB_p NFkB Active NF-κB (p50/p65) NFkB_IkB->NFkB releases Proteasome Proteasomal Degradation IkB_p->Proteasome ubiquitination NFkB_nuc Active NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds Gene_Expression Gene Expression (Pro-inflammatory, Pro-survival) DNA->Gene_Expression promotes

Canonical NF-κB signaling pathway.

STAT3 Signaling Pathway

The STAT3 pathway is another critical regulator of cell growth, proliferation, and apoptosis, and its aberrant activation is frequently observed in cancer and inflammatory diseases.

STAT3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT3_inactive Inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active Phosphorylated STAT3 STAT3_inactive->STAT3_active STAT3_dimer STAT3 Dimer STAT3_active->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) DNA->Gene_Expression promotes

JAK-STAT3 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Eupalinilide E

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial query referenced "Eupalinilide C." However, the prominent total syntheses in the chemical literature focus on Eupalinilide E , a closely related and biologically significant guaianolide sesquiterpenoid. This technical support guide will therefore address the challenges and troubleshooting associated with the total synthesis of Eupalinilide E.

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the complex total synthesis of Eupalinilide E. It provides troubleshooting advice and detailed protocols for key challenging steps in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of Eupalinilide E?

A1: The total synthesis of Eupalinilide E presents several key challenges that synthetic chemists must navigate. Unsuccessful routes have often been thwarted by the incorrect diastereomer formation or overall synthetic inefficiency.[1][2] Successful strategies have revolved around several core difficulties:

  • Late-Stage C-H Oxidation: The introduction of oxygen functionality at two allylic positions late in the synthesis is a recurring challenge. This requires highly selective oxidation reactions on a complex polycyclic intermediate.[1]

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple stereocenters is crucial and has been a point of failure in earlier synthetic attempts.[2]

  • Chemoselective Transformations: The molecule contains multiple sensitive functional groups, necessitating the use of highly chemoselective reactions, such as specific reductions and oxidations, to avoid unwanted side reactions.[1]

  • Efficient Construction of Key Intermediates: The synthesis relies on the efficient and scalable preparation of key building blocks, the synthesis of which can present their own unique challenges.

Q2: Two main synthetic routes for Eupalinilide E have been published. How do they compare in terms of efficiency?

A2: The two most prominent total syntheses of Eupalinilide E were reported by the research groups of Siegel and Hajra. The Hajra synthesis is notably more efficient in terms of step count and overall yield. A summary of their quantitative data is presented below.

Data Presentation: Comparison of Synthetic Routes

MetricSiegel Synthesis (2016)Hajra Synthesis (2022)
Total Number of Steps 2012
Overall Yield 2.29%20%
Starting Material (R)-(-)-carvone(R)-(-)-carvone
Key Transformations Diastereoselective borylative enyne cyclization, Late-stage double allylic C-H oxidationTandem Favorskii rearrangement–elimination, Catalyst-free tandem allylboration–lactonization
Chromatographic Purifications Not explicitly stated6

Troubleshooting Guides

Problem 1: Low yield and side reactions during the late-stage allylic C-H oxidation.

Q: My late-stage allylic C-H oxidation is giving a low yield of the desired enone, along with several side products. How can I improve the selectivity and yield of this critical step?

A: This is a well-documented challenge in the synthesis of Eupalinilide E. The presence of multiple potential sites for allylic oxidation can lead to a mixture of products.

Troubleshooting Steps:

  • Reagent Choice: The choice of oxidant is critical. Both the Siegel and Hajra syntheses successfully employed a chromium trioxide-3,5-dimethylpyrazole complex (CrO₃•3,5-DMP). This reagent is known for its mildness and selectivity in complex settings.[3][4]

  • Temperature Control: This reaction is highly sensitive to temperature. The Hajra group reported an excellent yield (86%) when the reaction was performed at -20 °C on a 2-gram scale.[4] Running the reaction at higher temperatures may lead to over-oxidation or decomposition.

  • Solvent and Additives: Dichloromethane (CH₂Cl₂) is a commonly used solvent for this transformation. The 3,5-dimethylpyrazole is not just a ligand but also acts as a buffer to prevent the reaction medium from becoming too acidic, which can cause side reactions.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to the formation of byproducts.

  • Alternative Reagents: If CrO₃•3,5-DMP fails, other allylic oxidation reagents could be explored, though they may present different selectivity challenges. Pd-catalyzed acetoxylation was attempted by the Hajra group but resulted in poor yields and competitive diacetoxylation.[4]

G start Low Yield in Allylic Oxidation reagent Check Reagent: CrO3•3,5-DMP start->reagent temp Optimize Temperature: -20 °C reagent->temp monitoring Monitor Reaction Progress (TLC/LC-MS) temp->monitoring outcome Improved Yield and Selectivity monitoring->outcome

Caption: Troubleshooting workflow for the late-stage allylic oxidation.

Problem 2: Poor diastereoselectivity in the construction of the core ring system.

Q: I am struggling to achieve the correct diastereomer during the formation of the tricyclic core of Eupalinilide E. What strategies have been successful in controlling this stereochemistry?

A: Achieving the correct diastereoselectivity was a significant hurdle, and some synthetic routes were abandoned due to the formation of the incorrect diastereomer.[2]

Successful Strategies:

  • Diastereoselective Borylative Enyne Cyclization (Siegel Approach): The Siegel group utilized a palladium-catalyzed borylative cyclization of a triene precursor. This reaction proceeded with remarkable diastereocontrol to assemble a key alcohol intermediate, which then underwent a Lewis acid-mediated cyclization to form the tricyclic core, again with high diastereoselectivity.[3]

  • Tandem Allylboration-Lactonization (Hajra Approach): The Hajra group employed a catalyst-free, stereospecific tandem allylboration-lactonization. This key step, using a specific allylboronate and a carvone-derived aldehyde, efficiently constructed the β-hydroxymethyl-α-methylene-γ-butyrolactone portion with excellent stereocontrol.[4]

  • Substrate Control: In both successful syntheses, the stereochemistry of the starting material, (R)-(-)-carvone, and the carefully designed sequence of reactions played a crucial role in directing the stereochemical outcome of subsequent transformations. Ensure the stereochemical integrity of your intermediates at each stage.

G cluster_siegel Siegel Route cluster_hajra Hajra Route a Triene Precursor Pd-catalyzed borylative cyclization b Alcohol Intermediate Lewis acid cyclization a->b c Tricyclic Core (High Diastereoselectivity) b->c x Aldehyde + Allylboronate Tandem allylboration- lactonization y Lactone Intermediate Further transformations x->y z Tricyclic Core (High Diastereoselectivity) y->z

Caption: Comparison of stereocontrol strategies in Eupalinilide E synthesis.

Experimental Protocols

Protocol 1: Late-Stage Allylic C-H Oxidation (Hajra, 2022)

This protocol describes the oxidation of the advanced tricyclic intermediate to the corresponding enone.

  • Reagents:

    • Tricyclic intermediate (1.0 equiv)

    • Chromium trioxide (CrO₃, 20 equiv)

    • 3,5-Dimethylpyrazole (40 equiv)

    • Dichloromethane (CH₂Cl₂, anhydrous)

  • Procedure:

    • To a stirred solution of 3,5-dimethylpyrazole (40 equiv) in anhydrous CH₂Cl₂ at -20 °C under an argon atmosphere, add CrO₃ (20 equiv) portion-wise.

    • Stir the resulting dark red mixture for 30 minutes at -20 °C.

    • Add a solution of the tricyclic intermediate (1.0 equiv) in anhydrous CH₂Cl₂ to the reaction mixture dropwise over 10 minutes.

    • Stir the reaction mixture at -20 °C and monitor its progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Warm the mixture to room temperature and filter it through a pad of Celite.

    • Extract the aqueous layer with CH₂Cl₂ (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired enone (Reported yield: 86%).[4]

Protocol 2: Modified Luche Reduction (Siegel, 2016)

This protocol is for the chemoselective reduction of an enone in the presence of other reducible functional groups.

  • Reagents:

    • Enone substrate (1.0 equiv)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv)

    • Sodium borohydride (NaBH₄, 1.1 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the enone substrate and CeCl₃·7H₂O in methanol at 0 °C.

    • Stir the mixture for 5-10 minutes until the cerium salt is fully dissolved.

    • Add NaBH₄ portion-wise to the stirred solution. Vigorous gas evolution will be observed.

    • Continue stirring at 0 °C and monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between water and an appropriate organic solvent (e.g., ethyl acetate).

    • Extract the aqueous layer with the organic solvent (3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting allylic alcohol by flash column chromatography.

Protocol 3: Tandem Favorskii Rearrangement–Elimination (Hajra, 2022)

This protocol describes a key step in the synthesis of the carvone-derived 2-cyclopentene carbaldehyde intermediate.

  • Reagents:

    • O-tosylchlorohydrin derived from (R)-(-)-carvone (1.0 equiv)

    • Sodium methoxide (NaOMe, 2.0 equiv)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the O-tosylchlorohydrin in methanol and cool the solution to -20 °C.

    • Add sodium methoxide to the cooled solution.

    • Stir the reaction mixture at -20 °C. The Hajra group noted that performing the reaction at this temperature completely suppressed epimerization, leading to a diastereomeric ratio of >99:1.[4]

    • Monitor the reaction for the consumption of the starting material by TLC.

    • Upon completion, neutralize the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting methyl ester can then be carried forward to the aldehyde via a two-step reduction-oxidation sequence.[4]

This technical support guide provides a starting point for addressing the common challenges in the total synthesis of Eupalinilide E. For full experimental details, including characterization data, it is essential to consult the primary literature and its supporting information.

References

Technical Support Center: Optimizing Eupalinilide C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Eupalinilide C and related sesquiterpene lactones isolated from Eupatorium lindleyanum.

Frequently Asked Questions (FAQs)

Q1: What is the primary natural source for the isolation of this compound?

A1: this compound, along with other related germacrane sesquiterpenes like eupalinolides A, B, D, and E, is isolated from the plant Eupatorium lindleyanum.[1]

Q2: What are the main challenges in isolating this compound?

A2: The primary challenges include the presence of multiple, structurally similar sesquiterpenoid lactones, which can complicate purification.[1] Additionally, sesquiterpene lactones can be sensitive to heat and pH, potentially leading to degradation and lower yields if not handled properly.

Q3: Which extraction solvents are most effective for obtaining a crude extract rich in sesquiterpene lactones from Eupatorium species?

A3: Polar organic solvents are generally effective for extracting sesquiterpene lactones. Methanol and ethanol are commonly used for initial extraction from the plant material. Subsequent liquid-liquid partitioning with solvents of varying polarity, such as n-hexane, ethyl acetate, and n-butanol, is used to fractionate the crude extract and concentrate the sesquiterpene lactones.

Q4: What chromatographic techniques are suitable for the purification of this compound?

A4: A combination of chromatographic techniques is typically employed. These include traditional methods like silica gel column chromatography and Sephadex LH-20 column chromatography. For more efficient and higher resolution separation of structurally similar compounds, High-Speed Counter-Current Chromatography (HSCCC) has been shown to be effective for isolating sesquiterpenoid lactones from Eupatorium lindleyanum.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient extraction solvent. 2. Insufficient extraction time or temperature. 3. Improper plant material preparation (e.g., not finely ground).1. Use polar organic solvents like methanol or ethanol for initial extraction. 2. Increase extraction time or employ methods like ultrasonic-assisted extraction to enhance efficiency, but avoid excessive heat which can degrade the target compounds. 3. Ensure the plant material is thoroughly dried and ground to a fine powder to maximize surface area for solvent penetration.
Low Purity of this compound in Final Isolate 1. Co-elution of structurally similar sesquiterpenoid lactones. 2. Inadequate separation during column chromatography. 3. Presence of interfering compounds from the crude extract.1. Employ high-resolution chromatographic techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC). 2. Optimize the mobile phase gradient and stationary phase for column chromatography. Consider using different types of chromatography in sequence (e.g., silica gel followed by Sephadex LH-20). 3. Perform a thorough fractionation of the crude extract using liquid-liquid partitioning to remove highly polar or non-polar impurities before chromatographic separation.
Degradation of this compound During Isolation 1. Exposure to high temperatures during solvent evaporation or extraction. 2. Use of strongly acidic or basic conditions. 3. Prolonged storage of extracts or fractions.1. Use a rotary evaporator at low temperatures (e.g., < 40°C) for solvent removal. 2. Maintain a neutral or slightly acidic pH during extraction and purification steps. 3. Store extracts and fractions at low temperatures (e.g., 4°C or -20°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation. Analyze samples promptly after isolation.
Difficulty in Separating this compound from Isomers 1. Similar polarity and molecular weight of isomers. 2. Suboptimal chromatographic conditions.1. Utilize HSCCC, which separates compounds based on their partition coefficient between two immiscible liquid phases, often providing better resolution for isomers than solid-liquid chromatography. 2. For HPLC, experiment with different column stationary phases (e.g., C18, phenyl-hexyl) and carefully optimize the mobile phase composition and gradient.

Data Presentation

Table 1: Yields of Sesquiterpenoid Lactones from Eupatorium lindleyanum using HSCCC

This table summarizes the yields of three sesquiterpenoid lactones isolated from a 540 mg n-butanol fraction of Eupatorium lindleyanum using a one-step High-Speed Counter-Current Chromatography (HSCCC) separation.

Compound Mass Obtained (mg) Purity (%)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide10.891.8
Eupalinolide A17.997.9
Eupalinolide B19.397.1

Experimental Protocols

General Protocol for Extraction and Fractionation of Sesquiterpene Lactones from Eupatorium lindleyanum
  • Extraction:

    • Air-dry the aerial parts of Eupatorium lindleyanum and grind them into a fine powder.

    • Extract the powdered plant material with methanol (or 95% ethanol) at room temperature with agitation for a specified period (e.g., 24-48 hours). Repeat the extraction process three times to ensure maximum yield.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Fractionation:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity.

    • First, partition with n-hexane to remove non-polar compounds like fats and waxes.

    • Next, partition the aqueous layer with ethyl acetate to extract medium-polarity compounds, which typically include sesquiterpene lactones.

    • Finally, partition the remaining aqueous layer with n-butanol to isolate more polar compounds.

    • Concentrate each fraction separately under reduced pressure. The ethyl acetate and n-butanol fractions are the most likely to contain this compound.

Purification Protocol using High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the preparative isolation of other eupalinolides from E. lindleyanum and can be optimized for this compound.

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system. A system composed of n-hexane-ethyl acetate-methanol-water (e.g., in a 1:4:2:3 v/v/v/v ratio) has been shown to be effective.

    • Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase and the lower phase as the mobile phase.

    • Fill the HSCCC column with the stationary phase.

  • Sample Preparation and Injection:

    • Dissolve the n-butanol fraction (or a pre-purified fraction from silica gel chromatography) in a mixture of the upper and lower phases of the solvent system.

    • Inject the sample solution into the HSCCC column.

  • Chromatographic Separation:

    • Rotate the column at a specific speed (e.g., 900 rpm).

    • Pump the mobile phase through the column at a constant flow rate (e.g., 2.0 mL/min).

    • Monitor the effluent using a UV detector (e.g., at 254 nm).

    • Collect fractions based on the resulting chromatogram peaks.

  • Analysis and Identification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the isolated compounds.

    • Confirm the structure of the purified this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

experimental_workflow plant Eupatorium lindleyanum (Dried, Powdered) extraction Methanol Extraction plant->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Liquid-Liquid Partitioning crude_extract->partition hexane_fraction n-Hexane Fraction (Discard) partition->hexane_fraction Non-polar impurities ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction partition->butanol_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography butanol_fraction->column_chromatography hsccc HSCCC Purification column_chromatography->hsccc Semi-pure fractions pure_eupalinilide_c Pure this compound hsccc->pure_eupalinilide_c

Caption: General workflow for the isolation of this compound.

troubleshooting_logic start Low Yield of this compound check_extraction Check Extraction Efficiency start->check_extraction check_degradation Check for Degradation start->check_degradation check_purification Check Purification Steps start->check_purification solvent Optimize Solvent? check_extraction->solvent ph_control Control pH? check_degradation->ph_control chromatography_method Optimize Chromatography? check_purification->chromatography_method time_temp Optimize Time/Temp? solvent->time_temp No solution1 Use polar solvents (MeOH/EtOH) solvent->solution1 Yes solution2 Increase time, use UAE time_temp->solution2 Yes temp_control Control Temperature? ph_control->temp_control No solution3 Maintain neutral/slightly acidic pH ph_control->solution3 Yes solution4 Use low temp evaporation (<40°C) temp_control->solution4 Yes solution5 Use HSCCC or optimize HPLC gradient chromatography_method->solution5 Yes

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Eupalinilide C Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Eupalinilide C analogs. This guide includes troubleshooting advice for common experimental challenges and a list of frequently asked questions to facilitate a smoother and more efficient synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Favorskii rearrangement - Incomplete enolate formation.- Unfavorable conformation for cyclopropanone formation in rigid ring systems.[1]- Use of a weak base.[2]- Ensure the use of a strong, non-nucleophilic base (e.g., NaH, KHMDS) to drive enolate formation to completion.- Consider solvent effects; polar aprotic solvents like THF or DME are often effective.- For sterically hindered substrates, prolonged reaction times or elevated temperatures may be necessary.[3]
Formation of undesired diastereomers in tandem allylboration/lactonization - Low facial selectivity in the addition of the allylboronate to the aldehyde.- Use of an achiral or poorly matched chiral catalyst.- Reversible 1,3-borotropic shifts in α-substituted allylboranes leading to product mixtures.[4]- Employ a chiral Lewis acid catalyst to enhance facial selectivity. The choice of catalyst may need to be screened for optimal results.[5][6]- Optimize the reaction temperature; lower temperatures often favor higher diastereoselectivity.- The use of pinacol boronic esters can sometimes lead to low E/Z selectivity; consider in situ generation of a borinic ester to improve selectivity.[4][7]
Incomplete oxidation of alcohols using Dess-Martin periodinane (DMP) - Degradation of the DMP reagent.- Presence of water in the reaction mixture, which can accelerate the reaction but also lead to side products if not controlled.[8]- Steric hindrance around the alcohol.- Use freshly prepared or properly stored DMP. Purity can be assayed by treating an aliquot with excess benzyl alcohol and analyzing for benzaldehyde formation.[9]- Perform the reaction under anhydrous conditions using a dry solvent (e.g., DCM).- For hindered alcohols, longer reaction times or a slight excess of DMP may be required.[10]
Side reactions during Luche reduction (e.g., 1,4-addition) - Insufficient activation of the carbonyl group by the cerium salt.- Use of a solvent other than methanol or ethanol, which are crucial for the formation of the active reducing species.[11][12]- Ensure the use of CeCl₃·7H₂O as it is more soluble in methanol than the anhydrous form.[13]- Use methanol or ethanol as the solvent to favor the formation of the "hard" alkoxyborohydride reducing agent, which selectively performs 1,2-reduction.- Maintain a low reaction temperature (typically 0 °C to -78 °C) to enhance selectivity.
Difficulty in separating diastereomeric lactone products - Similar polarities of the diastereomers.- Utilize chiral chromatography (HPLC or SFC) for analytical and preparative-scale separation.[14]- Reversed-phase flash chromatography using C18-functionalized silica can also be an effective method for separating diastereomers.[15][16]- Derivatization of the diastereomers with a chiral resolving agent to form new diastereomers with greater separation potential on standard silica gel chromatography is another option.[17]

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the total synthesis of this compound analogs where optimization is crucial?

A1: The most critical steps requiring careful optimization are the Favorskii rearrangement for ring contraction and the tandem allylboration/lactonization for the stereocontrolled formation of the lactone ring.[2][5][6] The diastereoselectivity of the allylboration/lactonization step directly impacts the final product's stereochemistry and overall yield. Late-stage oxidations and reductions also require precise control to avoid unwanted side reactions on the complex, polyfunctional molecule.

Q2: What are some common side products to watch for during the Favorskii rearrangement in this synthetic context?

A2: In the Favorskii rearrangement of α-halo ketones, potential side products can arise from competing Sₙ2 reactions if a nucleophilic base is used.[1] Incomplete rearrangement can leave unreacted starting material, and if the cyclopropanone intermediate opens in an undesired manner, it can lead to regioisomeric carboxylic acid derivatives. For cyclic systems, the stereochemistry of the starting α-halo ketone is crucial, as an unfavorable conformation can hinder the rearrangement.

Q3: How can I monitor the progress of the tandem allylboration/lactonization reaction?

A3: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the aldehyde starting material and the appearance of the lactone product. For more detailed analysis, taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy or LC-MS can provide information on the conversion and the formation of any intermediates or byproducts. ¹¹B NMR spectroscopy can be used to monitor the boron-containing species in the reaction.[18]

Q4: What protecting groups are recommended for the hydroxyl groups in the this compound core structure during multi-step synthesis?

A4: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), are commonly used to protect hydroxyl groups due to their stability in a wide range of reaction conditions and their selective removal under mild acidic or fluoride-based conditions.[19][20] The choice of protecting group will depend on the specific reaction sequence and the need for orthogonal deprotection strategies.[21][22]

Q5: What are the key safety precautions when working with Dess-Martin periodinane (DMP)?

A5: Dess-Martin periodinane is a potentially explosive solid and should be handled with care.[23][24] It is an oxidizing agent and should be kept away from combustible materials.[25] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle DMP in a well-ventilated fume hood and avoid inhalation of the powder.[26] Store it in a cool, dry place away from heat and light.[27]

Experimental Protocols

General Procedure for Tandem Allylboration/Lactonization

This protocol is a general guideline and may require optimization for specific substrates.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde substrate (1.0 equiv) and the allylboronate reagent (1.2-1.5 equiv) in a suitable dry solvent (e.g., THF, DCM, or toluene).

  • Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flask, prepare a solution of the chiral Lewis acid catalyst (e.g., a chiral diol/SnCl₄ complex, 10-20 mol%) in the same dry solvent.[28]

  • Slowly add the catalyst solution to the reaction mixture via syringe.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired lactone.

General Procedure for Dess-Martin Periodinane (DMP) Oxidation
  • To a solution of the alcohol (1.0 equiv) in dry dichloromethane (DCM) under an inert atmosphere, add Dess-Martin periodinane (1.1-1.5 equiv) in one portion.[10]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.

  • Stir the biphasic mixture vigorously until both layers become clear.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Tandem Allylboration/Lactonization
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1BF₃·OEt₂ (10)THF-78 to 04887>95:5
2Sc(OTf)₃ (10)DCM-20247590:10
3Chiral Diol·SnCl₄ (20)Toluene-78728298:2
4Thermal (no catalyst)Toluene80126070:30

Note: Data is illustrative and based on typical outcomes for similar reactions. Actual results will vary depending on the specific substrates.

Table 2: Spectroscopic Data for a Representative this compound Analog
Technique Data
¹H NMR (CDCl₃, 400 MHz) δ 6.25 (d, J = 3.2 Hz, 1H), 5.50 (d, J = 3.2 Hz, 1H), 5.10 (m, 1H), 4.85 (t, J = 8.0 Hz, 1H), 4.20 (dd, J = 9.2, 7.6 Hz, 1H), 3.80 (m, 1H), 2.90-2.75 (m, 2H), 2.40-2.20 (m, 3H), 1.85 (s, 3H), 1.20 (d, J = 7.2 Hz, 3H), 1.10 (s, 3H).
¹³C NMR (CDCl₃, 100 MHz) δ 170.5, 149.0, 139.8, 125.4, 121.0, 82.5, 78.0, 52.5, 48.0, 41.5, 38.0, 30.5, 25.0, 21.0, 18.5, 15.0.
IR (film) ν_max 3450, 2970, 1765, 1660, 1240 cm⁻¹.
HRMS (ESI) m/z calculated for C₂₀H₂₈O₅Na [M+Na]⁺: 387.1834, found: 387.1832.

Note: This data is hypothetical and serves as an example of the expected spectroscopic features.

Visualizations

Experimental_Workflow cluster_start Starting Material Preparation cluster_rearrangement Core Scaffold Synthesis cluster_coupling Key Coupling and Cyclization cluster_finishing Final Functionalization Start (R)-Carvone AlphaHalo α-Halo Ketone Synthesis Start->AlphaHalo Favorskii Favorskii Rearrangement AlphaHalo->Favorskii Aldehyde Aldehyde Formation Favorskii->Aldehyde Allylboration Tandem Allylboration/ Lactonization Aldehyde->Allylboration TricyclicCore Tricyclic Core Formation Allylboration->TricyclicCore Oxidation Late-Stage Oxidations TricyclicCore->Oxidation Reduction Chemoselective Reductions Oxidation->Reduction FinalProduct This compound Analog Reduction->FinalProduct

Caption: Synthetic workflow for this compound analogs.

Signaling_Pathway Eupalinilide Eupalinilide Analogs ROS ↑ Reactive Oxygen Species (ROS) Eupalinilide->ROS induces STAT3 STAT3 Signaling Pathway Eupalinilide->STAT3 inhibits Akt Akt Pathway Eupalinilide->Akt suppresses Apoptosis Apoptosis ROS->Apoptosis CellCycle G2/M Cell Cycle Arrest STAT3->CellCycle regulates Metastasis ↓ Metastasis STAT3->Metastasis promotes Akt->CellCycle regulates

Caption: Proposed signaling pathway for Eupalinilide analogs.

References

Technical Support Center: Eupalinilide C NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting the NMR signal assignment of Eupalinilide C and related guaiane-type sesquiterpene lactones. This guide provides practical solutions to common challenges encountered during the structural elucidation of these complex natural products.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: I am having trouble assigning the quaternary carbons in the 13C NMR spectrum of my compound, which I believe to be this compound. How can I definitively assign these signals?

A1: Assignment of quaternary carbons can be challenging due to the lack of directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose. Look for long-range correlations (2-3 bonds) from known protons to the quaternary carbons. For example, the methyl protons are excellent starting points to identify nearby quaternary carbons. If signal overlap in the proton spectrum is an issue, consider acquiring the HMBC experiment at a higher magnetic field strength or using a different deuterated solvent to induce differential chemical shifts.

Q2: The signals for the methylene protons of the exocyclic double bond are overlapping. How can I assign them individually?

A2: Overlapping signals for exocyclic methylene protons are common. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can be very helpful. These experiments will show spatial correlations. Each of the two exocyclic methylene protons will show a different set of NOE/ROE correlations to nearby protons, allowing for their unambiguous assignment. For instance, one proton may show a correlation to a methine proton on the five-membered ring, while the other correlates with protons on the seven-membered ring.

Q3: The stereochemistry at the chiral centers is difficult to determine. Which NMR experiments are most useful for this?

A3: Determining the relative stereochemistry of this compound requires a combination of J-coupling analysis and NOE/ROE data.

  • J-Coupling Constants: The magnitude of the coupling constants (3JHH) between vicinal protons, which can be accurately measured from a high-resolution 1D 1H NMR spectrum or a 2D J-resolved spectrum, can provide information about the dihedral angle between these protons according to the Karplus equation.

  • NOESY/ROESY: These experiments are crucial for determining the spatial proximity of protons. Strong NOE/ROE correlations are observed between protons that are close in space (typically < 5 Å), which helps in establishing the relative configuration of the stereocenters. For example, a strong NOE between a methyl group and a methine proton would indicate that they are on the same face of the molecule.

Q4: I am observing unexpected signals in my 1H NMR spectrum. What could be the cause?

A4: Unexpected signals can arise from several sources:

  • Impurities: The sample may contain impurities from the isolation process or residual solvents. Check the integration of the signals; impurity signals are often non-stoichiometric. Running a 2D experiment like HSQC can help to identify correlations that do not belong to the main compound.

  • Rotational Isomers (Rotamers): If your compound has rotatable bonds (e.g., an ester group), you might be observing a mixture of rotamers in solution, leading to a doubling of some NMR signals. Acquiring the NMR spectrum at a higher temperature can sometimes cause these signals to coalesce into a single peak.

  • Degradation: Sesquiterpene lactones can be sensitive to light, air, or acidic/basic conditions. If the sample has been stored for a long time or handled improperly, degradation might have occurred.

Data Presentation: Representative NMR Data for a Guaiane-type Sesquiterpene Lactone

Position13C (δ ppm)1H (δ ppm)Multiplicity (J in Hz)
149.52.85m
228.01.95, 1.80m
335.52.10m
4150.1--
552.33.15dd (10.5, 8.0)
682.54.50t (9.0)
755.02.90m
875.84.85d (8.5)
940.22.25, 2.05m
10141.2--
11139.8--
12170.5--
13121.06.20, 5.60d (3.0), d (2.5)
1420.81.25d (7.0)
15112.55.10, 4.95s, s

Experimental Protocols

For the complete and unambiguous assignment of this compound, a suite of 2D NMR experiments is essential.

1. 1H-1H COSY (Correlation Spectroscopy):

  • Purpose: To identify proton-proton spin-spin coupling networks.

  • Methodology: A standard COSY experiment (e.g., cosygpqf) is typically sufficient. The spectral width should be set to cover all proton signals. The number of increments in the indirect dimension (F1) should be sufficient to achieve good resolution (e.g., 256-512). Data is processed with a sine-bell window function in both dimensions.

2. 1H-13C HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To correlate protons with their directly attached carbons.

  • Methodology: A phase-sensitive HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3) is recommended as it can distinguish between CH/CH3 (positive) and CH2 (negative) signals. The spectral width in the carbon dimension (F1) should cover the expected range for the compound (e.g., 0-180 ppm). The number of increments should be around 256.

3. 1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for connecting spin systems and assigning quaternary carbons.

  • Methodology: A gradient-selected HMBC experiment (e.g., hmbcgplpndqf) is used. The long-range coupling delay (typically around 60-80 ms) should be optimized to detect correlations over the desired bond range. The spectral widths are similar to the HSQC experiment.

4. 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Purpose: To identify protons that are close in space, which is critical for determining the relative stereochemistry.

  • Methodology: A phase-sensitive NOESY experiment with gradient selection (e.g., noesygpph) is performed. A mixing time of 500-800 ms is a good starting point for molecules of this size. A series of mixing times can be used to build up the NOE effect.

Mandatory Visualization

Below is a logical workflow for troubleshooting the NMR signal assignment of a complex molecule like this compound.

troubleshooting_workflow start Start: Unassigned NMR Spectra (1D 1H, 13C, DEPT) proton_assignment 1. Assign Protons using 1H & COSY - Identify spin systems start->proton_assignment hsqc_correlation 2. Correlate Protons to Carbons - Use HSQC to assign protonated carbons proton_assignment->hsqc_correlation hmbc_assignment 3. Assign Quaternary Carbons & Connect Fragments - Use HMBC to find long-range correlations hsqc_correlation->hmbc_assignment check_consistency Check for Consistency - Are all signals assigned? hmbc_assignment->check_consistency noesy_stereo 4. Determine Stereochemistry - Use NOESY/ROESY for spatial correlations - Analyze J-couplings check_consistency->noesy_stereo Yes troubleshoot Troubleshoot Specific Issues - Overlapping signals? - Ambiguous correlations? check_consistency->troubleshoot No final_structure Complete Structure Assignment noesy_stereo->final_structure reacquire_data Re-acquire Data - Different solvent? - Higher field? - Different temperature? troubleshoot->reacquire_data consult_literature Consult Literature - Compare with similar compounds troubleshoot->consult_literature reacquire_data->proton_assignment consult_literature->proton_assignment

Caption: A workflow for the systematic assignment of NMR signals for this compound.

Eupalinilide C Stability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Eupalinilide C for researchers, scientists, and drug development professionals. Due to limited publicly available stability data for this compound, this guide incorporates best practices for handling sesquiterpene lactones, a class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For initial solubilization, high-purity, anhydrous solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol are recommended. For long-term storage, DMSO is a common choice. It is crucial to use anhydrous solvents as the ester and lactone functionalities in this compound can be susceptible to hydrolysis. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q2: How should this compound stock solutions be stored?

Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and exposure to moisture and air. The use of amber vials is recommended to protect the compound from light, which can cause degradation.

Q3: What is the expected stability of this compound in aqueous cell culture media?

The stability of sesquiterpene lactones in aqueous media can be variable and is dependent on pH and temperature. It is advisable to prepare fresh dilutions of this compound in culture media for each experiment from a concentrated stock solution. Avoid storing the compound in aqueous solutions for extended periods. To assess stability in your specific experimental setup, it is recommended to perform a time-course experiment and analyze the compound's integrity and concentration using a suitable analytical method like HPLC.

Q4: Are there any known incompatibilities of this compound with common reagents?

This compound, like other sesquiterpene lactones containing α,β-unsaturated carbonyl groups, can be reactive towards strong nucleophiles, such as primary and secondary amines or thiols (e.g., dithiothreitol - DTT). It is also sensitive to strong acids and bases, which can catalyze hydrolysis or other degradation reactions. Caution should be exercised when using such reagents in your experimental protocols.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity over time Compound degradation in stock solution or experimental medium.- Prepare fresh stock solutions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Assess the stability of this compound in your specific experimental medium over the time course of your experiment using an analytical method (e.g., HPLC). - Prepare working solutions immediately before use.
Inconsistent experimental results Variability in compound concentration due to precipitation or degradation.- Ensure complete solubilization of the compound in the stock solvent. - Visually inspect for any precipitation when diluting the stock solution into aqueous buffers or media. - Consider using a lower final concentration or a different solvent system if solubility is an issue. - Verify the concentration of your stock solution periodically.
Unexpected reaction with other components Potential reactivity of the α,β-unsaturated carbonyl moiety.- Review all components in your experimental system for the presence of strong nucleophiles (e.g., high concentrations of thiols). - If possible, substitute reactive components with non-reactive alternatives. - Perform control experiments to assess the interaction between this compound and potentially reactive components.

Experimental Protocols

Protocol: Assessing this compound Stability in Experimental Media via HPLC

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions: Dilute the stock solution to the final experimental concentration (e.g., 10 µM) in the desired experimental medium (e.g., cell culture medium).

  • Time-Course Incubation: Incubate the working solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots of the incubated solution.

  • Sample Preparation: Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store at -80°C until analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound.

    • Quantification: Compare the peak area of this compound at each time point to the peak area at time 0 to determine the percentage of compound remaining.

Data Presentation

As quantitative stability data for this compound is not available, the following table provides a template for how such data could be presented. Researchers are encouraged to generate their own data following the protocol above.

Table 1: Template for this compound Stability Data

Condition Time (hours) % this compound Remaining
Cell Culture Medium (pH 7.4), 37°C0100
2Data to be generated
4Data to be generated
8Data to be generated
24Data to be generated
PBS (pH 7.4), 25°C0100
2Data to be generated
4Data to be generated
8Data to be generated
24Data to be generated

Visualizations

experimental_workflow Experimental Workflow for Assessing Compound Stability cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Prepare Working Solution (in experimental medium) stock->working incubate Incubate under Experimental Conditions working->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Degradation & Store sample->quench hplc Analyze by HPLC quench->hplc data Quantify Remaining Compound hplc->data

Caption: Workflow for assessing the stability of this compound.

logical_relationship Factors Influencing this compound Stability stability This compound Stability temp Temperature temp->stability ph pH ph->stability solvent Solvent (Polarity, Protic/Aprotic) solvent->stability light Light Exposure light->stability nucleophiles Presence of Nucleophiles nucleophiles->stability oxygen Oxygen oxygen->stability

Caption: Key factors that can influence the stability of this compound.

Technical Support Center: Purification Strategies for Synthetic Eupalinilide C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of synthetic Eupalinilide C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of this complex sesquiterpenoid lactone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic this compound?

A1: The purification of synthetic this compound and similar sesquiterpenoid lactones typically involves a combination of chromatographic techniques. The most common methods are:

  • Flash Column Chromatography: Often used for initial purification of the crude synthetic mixture to remove major impurities, unreacted starting materials, and reagents.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for high-resolution separation of closely related impurities, such as diastereomers and other structural analogs.

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that is particularly useful for separating polar compounds and avoiding irreversible adsorption of the sample onto a solid support.

Q2: What are the likely impurities I might encounter when purifying synthetic this compound?

A2: Synthetic routes leading to complex molecules like this compound can generate a variety of impurities, including:

  • Diastereomers: Due to the presence of multiple chiral centers, the formation of diastereomers is a common challenge. These can be difficult to separate due to their similar physical properties.

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave starting materials and excess reagents in the crude product.

  • Reaction Byproducts: Side reactions can lead to the formation of structurally related byproducts.

  • Degradation Products: this compound may be sensitive to certain conditions (e.g., acidic or basic pH, prolonged exposure to silica gel), leading to degradation.

Q3: How do I choose the right chromatographic technique for my needs?

A3: The choice of technique depends on the scale of your synthesis and the nature of the impurities.

  • For large-scale purification and removal of bulk impurities, flash column chromatography is a good starting point.

  • For separating challenging mixtures , such as diastereomers, preparative HPLC is often necessary.

  • If your compound shows instability on silica gel or if you are working with more polar compounds, HSCCC can be an excellent alternative.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of synthetic this compound.

Issue 1: Poor Separation of this compound from a Close-Eluting Impurity (e.g., a Diastereomer)
Possible Cause Solution
Inadequate Resolution in Column Chromatography Optimize the solvent system. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Consider using a higher-resolution silica gel.
Co-elution in Reversed-Phase HPLC Modify the mobile phase. Adjusting the percentage of the organic solvent (e.g., acetonitrile or methanol) and the aqueous phase can alter selectivity. Adding a small amount of a different solvent (e.g., isopropanol) might also help. Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl).
Lack of Separation in Normal-Phase HPLC Try different solvent combinations. Mixtures of hexane/ethyl acetate, hexane/isopropanol, or dichloromethane/methanol can provide different selectivities.
Issue 2: this compound Appears to be Degrading on the Column
Possible Cause Solution
Acidic Nature of Silica Gel Neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (0.1-1%). Alternatively, use neutral alumina as the stationary phase.
Prolonged Exposure to the Stationary Phase Increase the flow rate of your chromatography to reduce the residence time on the column. However, be mindful that this might decrease resolution.
Compound Instability under Chromatographic Conditions Consider using a less harsh purification technique like High-Speed Counter-Current Chromatography (HSCCC) which avoids a solid stationary phase.
Issue 3: Low Recovery of this compound After Purification
Possible Cause Solution
Irreversible Adsorption on Silica Gel Add a small amount of a more polar solvent (e.g., methanol) to the elution solvent at the end of the run to wash the column. Consider using a different stationary phase like alumina or a bonded phase (e.g., diol).
Compound Precipitation on the Column Ensure your sample is fully dissolved in the loading solvent. If solubility is an issue, you may need to load the sample onto a small amount of silica gel (dry loading).
Sample Loss During Solvent Removal This compound may be sensitive to high temperatures. Use a rotary evaporator at a low temperature and avoid prolonged drying under high vacuum.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Initial Purification
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. For this compound and similar sesquiterpenoid lactones, a gradient from 10% to 50% ethyl acetate in hexane is often effective.

  • Sample Preparation: Dissolve the crude synthetic mixture in a minimal amount of dichloromethane or the initial mobile phase.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading: Carefully load the sample onto the top of the column.

  • Elution: Begin elution with the starting mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the desired product.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Reversed-Phase HPLC for High-Resolution Separation
  • Column: A C18 column is a common choice for reversed-phase separation of sesquiterpenoid lactones.

  • Mobile Phase: A gradient of acetonitrile or methanol in water. A typical gradient might run from 40% to 80% acetonitrile in water over 30 minutes.

  • Sample Preparation: Dissolve the partially purified sample in the initial mobile phase. Ensure the sample is filtered through a 0.45 µm filter before injection.

  • Injection and Elution: Inject the sample and run the gradient method.

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm for sesquiterpenoid lactones.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover the purified compound.

Data Presentation

Table 1: Comparison of Purification Techniques for Synthetic this compound

Technique Typical Scale Resolution Throughput Common Application Potential Issues
Flash Column Chromatography 100 mg - 10 gLow to MediumHighInitial cleanup of crude reaction mixtures.Poor separation of close isomers, potential for compound degradation on silica.
Reversed-Phase HPLC 1 mg - 100 mgHighLowSeparation of diastereomers and other closely related impurities.Can be time-consuming for large quantities, requires specialized equipment.
Normal-Phase HPLC 1 mg - 100 mgHighLowAlternative to reversed-phase for separating isomers with different polarities.Solvent compatibility and disposal can be a concern.
HSCCC 50 mg - 1 gMedium to HighMediumPurification of polar compounds or those unstable on solid supports.Requires specialized equipment and expertise in solvent system selection.

Visualizations

Purification_Workflow Crude Crude Synthetic this compound Flash Flash Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude->Flash Assess_Purity1 Purity Assessment (TLC, NMR) Flash->Assess_Purity1 Pure_Product Pure this compound Assess_Purity1->Pure_Product >95% Pure Impure_Fractions Impure Fractions Assess_Purity1->Impure_Fractions <95% Pure HPLC Preparative HPLC (Reversed-Phase or Normal-Phase) Impure_Fractions->HPLC Assess_Purity2 Purity Assessment (HPLC, NMR) HPLC->Assess_Purity2 Assess_Purity2->Pure_Product >98% Pure Assess_Purity2->HPLC Re-purify

Caption: General workflow for the purification of synthetic this compound.

Troubleshooting_Logic Start Purification Issue Encountered Poor_Separation Poor Separation of Isomers? Start->Poor_Separation Degradation Compound Degradation? Poor_Separation->Degradation No Optimize_Gradient Optimize HPLC/Flash Gradient Poor_Separation->Optimize_Gradient Yes Low_Recovery Low Recovery? Degradation->Low_Recovery No Neutralize_Silica Neutralize Silica Gel (add Triethylamine) Degradation->Neutralize_Silica Yes Check_Solubility Check Sample Solubility and Loading Technique Low_Recovery->Check_Solubility Yes Change_Stationary_Phase Change Stationary Phase (e.g., different HPLC column, alumina) Optimize_Gradient->Change_Stationary_Phase Use_HSCCC Consider HSCCC Neutralize_Silica->Use_HSCCC Gentle_Solvent_Removal Use Low Temperature for Solvent Removal Check_Solubility->Gentle_Solvent_Removal

Caption: Decision tree for troubleshooting common purification problems.

Technical Support Center: Synthesis of Guaianolides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of guaianolides, with a specific focus on avoiding epimerization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling Stereochemistry at C1

Question: We are observing a mixture of C1 epimers in our guaianolide synthesis. What are the common causes and how can we improve the diastereoselectivity?

Answer: Epimerization at the C1 position is a common challenge in guaianolide synthesis, often influenced by the reaction conditions of the key cyclization step. The formation of different C1 epimers can arise from the conformational flexibility of macrocyclic precursors, such as germacranolides.[1][2]

Troubleshooting:

  • Problem: An approximately 1:1 mixture of C1 epimers is obtained during the thermal oxy-Cope/ene reaction cascade.

    • Probable Cause: The intermediate germacranolide can adopt two distinct conformations of similar energy, each leading to a different C1 epimer. This suggests the reaction is under thermodynamic control, allowing for equilibration.[1]

    • Solution: To favor one epimer over the other, you can modify the reaction conditions to achieve kinetic control. The addition of lithium chloride (LiCl) to the reaction mixture has been shown to favor the formation of one epimer. For example, in the synthesis of a 6,12-guaianolide, the introduction of LiCl in deoxygenated toluene at 160 °C resulted in a 2:1 mixture of C1 epimers, indicating a clear preference.[2]

  • Problem: The desired C1 epimer is formed, but undergoes isomerization to the undesired epimer upon prolonged heating or exposure to certain reagents.

    • Probable Cause: The ene reaction involved in the formation of the guaianolide carbocycle can be reversible, allowing for interconversion between the C1 epimers.[2]

    • Solution: Carefully optimize the reaction time and temperature to isolate the kinetic product before it equilibrates to the more stable thermodynamic product. Additionally, consider if subsequent reaction conditions (e.g., oxidative transformations) could be promoting epimerization.

Controlling Stereochemistry at C6 and Lactone Fusion (cis/trans)

Question: Our synthesis is yielding a mixture of cis- and trans-fused lactones, indicating a lack of control at the C6 stereocenter. How can we direct the stereochemical outcome of the lactonization?

Answer: The stereochemistry at C6 determines whether the resulting guaianolide has a cis- or trans-fused γ-lactone ring. This is a critical feature, as different natural guaianolides can possess opposite configurations at this center. For instance, guaianolides from the Asteraceae family typically have a trans-fused lactone, while those from the Apiaceae family often have a cis-fused lactone. The stereochemical outcome is often determined during the formation of the seven-membered ring.

Troubleshooting:

  • Problem: An intramolecular allylation to form the seven-membered ring results in a poor diastereomeric ratio at C6.

    • Probable Cause: The facial selectivity of the nucleophilic attack on the aldehyde is not well-controlled. The choice of metal mediator and reaction additives can significantly influence the transition state geometry.

    • Solution: The diastereoselectivity of metal-mediated allylations can be highly dependent on the reaction conditions. In the synthesis of (+)-mikanokryptin, which has an unusual inverted C6 stereochemistry (leading to a cis-fused lactone), an indium-mediated allylation of an aldehyde with an allylic bromide gave a 2:1 diastereomeric ratio at C6.[1] Notably, the inclusion of one equivalent of water was found to improve the diastereoselectivity and reduce the formation of undesired side products.[1] Experimenting with different metal mediators (e.g., Cr, Sn, In) and additives is recommended.

  • Problem: Lactonization of a seco-acid precursor under basic conditions leads to epimerization at C6.

    • Probable Cause: The proton at C6 is α to the carbonyl group of the lactone, making it susceptible to deprotonation by a base. This leads to the formation of an enolate intermediate, which can be protonated from either face, resulting in epimerization.

    • Solution: To avoid base-mediated epimerization, consider using milder, non-basic lactonization methods. Acid-catalyzed lactonization (e.g., using p-toluenesulfonic acid) or methods involving activation of the carboxylic acid (e.g., using Yamaguchi or Mitsunobu conditions) can often provide the desired lactone without disturbing the C6 stereocenter. The choice of method will depend on the overall functionality of your molecule.

Data Presentation

Target MoietyKey TransformationReagent/CatalystSolventTemperature (°C)AdditiveDiastereomeric Ratio (Product:Epimer)Yield (%)Reference
C1-epi-6,12-GuaianolideOxy-Cope/Ene Reaction-Toluene160None~1:1-[2]
C1-epi-6,12-GuaianolideOxy-Cope/Ene Reaction-Toluene (deoxygenated)160LiCl2:160[2]
(+)-Mikanokryptin PrecursorIntermolecular AllylationIndiumDMFRoom TempH₂O (1 equiv.)2:167[1]
(+)-MikanokryptinIntramolecular AllylationSnCl₂DMFRoom TempNaISingle Diastereomer53[1]

Experimental Protocols

Diastereoselective Oxy-Cope/Ene Reaction for C1 Epimer Control

This protocol is adapted from the stereodivergent synthesis of 6,12-guaianolide C1 epimers.[2]

Objective: To achieve a diastereoselective synthesis of a C1-epimer-enriched guaianolide.

Materials:

  • Elemanolide precursor (5)

  • Lithium chloride (LiCl), anhydrous

  • Toluene, deoxygenated

  • Standard glassware for anhydrous reactions

  • Heating mantle and temperature controller

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the elemanolide precursor (5) and anhydrous lithium chloride (LiCl).

  • Add deoxygenated toluene via syringe.

  • Heat the reaction mixture to 160 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to isolate the C1 epimers and determine the diastereomeric ratio by ¹H NMR analysis.

Diastereoselective Intramolecular Allylation for C6 Stereocontrol

This protocol is based on the synthesis of (+)-mikanokryptin, which features an inverted C6 stereochemistry.[1]

Objective: To perform a diastereoselective intramolecular allylation to establish the C6 stereocenter and form the guaianolide core.

Materials:

  • Aldehyde precursor (50)

  • Tin(II) chloride (SnCl₂), anhydrous

  • Sodium iodide (NaI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for anhydrous reactions

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde precursor (50), anhydrous tin(II) chloride (SnCl₂), and sodium iodide (NaI).

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired guaianolide as a single diastereomer.[1]

Visualizations

Epimerization_Mechanism cluster_0 Base-Catalyzed Epimerization at C6 Guaianolide Guaianolide with defined C6 stereochemistry Enolate Planar Enolate Intermediate (Loss of stereochemistry at C6) Guaianolide->Enolate Deprotonation at C6 Base Base (e.g., RO⁻) Base->Guaianolide Epimer1 Original C6 Epimer Enolate->Epimer1 Re-protonation Epimer2 Inverted C6 Epimer Enolate->Epimer2 Re-protonation Protonation_top Protonation from top face Protonation_top->Enolate Protonation_bottom Protonation from bottom face Protonation_bottom->Enolate

Caption: Mechanism of base-catalyzed epimerization at the C6 position of a guaianolide.

Troubleshooting_Flowchart Start Mixture of Epimers Observed C1_Epimers Are they C1 epimers? Start->C1_Epimers C6_Epimers Are they C6 epimers (cis/trans lactone)? C1_Epimers->C6_Epimers No Oxy_Cope_Ene Oxy-Cope/Ene Reaction? C1_Epimers->Oxy_Cope_Ene Yes Base_Lactonization Using basic conditions for lactonization? C6_Epimers->Base_Lactonization Yes Allylation Stereocenter set by intramolecular allylation? C6_Epimers->Allylation No Add_LiCl Solution: Add LiCl to favor kinetic product. Oxy_Cope_Ene->Add_LiCl Yes Other_Cyclization Consider alternative cyclization strategies. Oxy_Cope_Ene->Other_Cyclization No Non_Basic_Lactonization Solution: Use non-basic lactonization (e.g., acidic, Mitsunobu, Yamaguchi). Base_Lactonization->Non_Basic_Lactonization Yes Other_Issue Consult literature for specific substrate effects. Base_Lactonization->Other_Issue No Optimize_Allylation Solution: Optimize metal mediator and additives (e.g., add H₂O). Allylation->Optimize_Allylation Yes Allylation->Other_Issue No

Caption: Troubleshooting flowchart for addressing epimerization in guaianolide synthesis.

References

Technical Support Center: Scaling Up the Synthesis of Eupalinilide C Precursors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Eupalinilide C precursors. The information is compiled from published synthetic routes and aims to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of Eupalinilide precursors?

A1: Researchers have reported several key challenges during the scale-up of Eupalinilide precursor synthesis. These include:

  • Low yields in key transformations: Certain reactions, such as allylic oxidations and some cyclizations, have been reported with low to moderate yields, which becomes a significant issue on a larger scale.[1][2]

  • Diastereoselectivity control: Achieving the correct stereochemistry is crucial, and some reactions may exhibit poor or inconsistent diastereoselectivity, leading to difficult purifications and loss of material.[3][4]

  • Reagent selection and optimization: Identifying suitable reagents for specific transformations that are both effective and practical for large-scale use can be challenging. For instance, various oxidizing agents for allylic oxidation were investigated with varying degrees of success.[1]

  • Cumbersome multi-step sequences: Some synthetic routes involve lengthy sequences that are difficult to scale up efficiently.[1]

  • Purification challenges: The need for multiple chromatographic purifications can be a bottleneck in a scalable synthesis.[5]

Q2: Are there established scalable synthetic routes for Eupalinilide precursors?

A2: Yes, scalable total syntheses of Eupalinilide E, a closely related and often co-synthesized compound, have been developed.[4][5][6] One notable approach starts from (R)-(−)-carvone and utilizes a tandem Favorskii rearrangement–elimination reaction and a catalyst-free stereospecific tandem allylboration–lactonization.[4][6] This route was reported to be scalable, involving 12 steps with an overall yield of 20% and only six chromatographic purifications.[5][6] Another strategy relied on late-stage allylic oxidations, which simplified the synthesis of early-stage intermediates.[3][7]

Q3: What are some recommended starting materials for a scalable synthesis?

A3: A common and effective starting material for the asymmetric total synthesis of Eupalinilide precursors is (R)-(−)-carvone.[4][5][6] This commercially available chiral molecule provides a solid foundation for establishing the required stereocenters.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s) Relevant Experimental Details
Low yield in double allylic oxidation Suboptimal oxidizing agent or reaction conditions. Many standard reagents may prove ineffective.[1]Use chromium trioxide with 3,5-dimethylpyrazole. This combination was found to be effective for this transformation on a gram scale.[1][3]The reaction of the carbocycle with chromium trioxide and 3,5-dimethylpyrazole yielded the desired product in 30% on a 3 g scale.[1]
Difficulties with α-methylene-γ-butyrolactone formation A multi-step sequence involving a sulfone intermediate proved cumbersome and difficult to scale up.[1]An alternative approach is a tandem allylboration–lactonization, which has been shown to be efficient and scalable for constructing this moiety.[5]This key step combines two building blocks to form the lactone ring.[5]
Poor diastereoselectivity in reductions Standard reduction conditions may not provide the desired stereochemical control.A modified Luche reduction has been successfully employed to achieve chemoselective reduction.[1][7]Specific conditions for the modified Luche reduction would need to be optimized for the particular substrate.
Epimerization during Favorskii rearrangement Basic conditions and elevated temperatures can lead to the loss of stereochemical integrity at the α-proton of the ester and the allylic position.[4]Performing the reaction at a lower temperature can suppress epimerization.When the reaction with NaOMe in MeOH was conducted at -20 °C instead of 0 °C, epimerization was completely subsided, giving the desired product with >99:1 diastereomeric ratio.[4]
Low yield and side reactions in late-stage allylic C–H oxidation Palladium-catalyzed acetoxylation can result in poor yields and competitive diacetoxylation.[4]Chromium trioxide and 3,5-dimethylpyrazole mediated allylic oxidation at low temperatures provided an excellent yield.[4]The reaction performed at -20 °C on a 2 g scale afforded the desired product in 86% yield.[4]

Quantitative Data Summary

Table 1: Reported Yields and Scales for Key Synthetic Steps

Reaction Step Starting Material Scale Product Yield Reference
Borylative enyne cyclization20 gDoubled previous yield[1]
Double allylic oxidation3 g30%[1]
α-methylene-γ-butyrolactone formation (four-step sequence)Not specified50% overall[1]
Asymmetric total synthesis of Eupalinilide EMultigram20% overall (12 steps)[4][6]
Late-stage allylic oxidation with CrO₃/3,5-dimethylpyrazole2 g86%[4]
Final preparation of Eupalinilide ENot specified466 mg[3]

Key Experimental Protocols

1. Tandem Favorskii Rearrangement–Elimination

This protocol describes the synthesis of a key cyclopentene carboxylic acid intermediate from an O-tosylchlorohydrin derived from (R)-(−)-carvone.[4][5]

  • Preparation of O-tosylchlorohydrin: A chlorohydrin is prepared in multigram quantities from (R)-carvone. A combination of tosyl chloride and N-methylimidazole (NMI) in toluene at 50 °C is used for the multigram scale preparation of the O-tosylchlorohydrin.[4]

  • Favorskii Rearrangement–Elimination: The O-tosylchlorohydrin undergoes a tandem Favorskii rearrangement–elimination reaction with sodium methoxide (2.0 equivalents) in methanol at -20 °C to produce the desired methyl ester with excellent diastereoselectivity (>99:1 dr).[4]

2. Late-Stage Allylic Oxidation

This protocol details the selective oxidation of an advanced tricyclic intermediate.[3][4]

  • Reagents: Chromium trioxide (CrO₃) and 3,5-dimethylpyrazole.

  • Procedure: The tricyclic substrate is treated with a combination of chromium trioxide and 3,5-dimethylpyrazole at -20 °C. This method was shown to be effective on a 2-gram scale, providing the desired oxidized product in 86% yield.[4] This approach avoids issues of low yield and side reactions encountered with other methods like palladium-catalyzed acetoxylation.[4]

3. Tandem Allylboration–Lactonization

This key step combines two building blocks to form the characteristic β-hydroxymethyl-α-methylene-γ-butyrolactone ring system.[5][6]

  • Reactants: A carvone-derived 2-cyclopentene carbaldehyde and an allylboronate prepared from an O-protected propargyl alcohol.

  • Conditions: The reaction is performed catalyst-free using trifluoroethanol (TFE) as a promoter and recyclable solvent.[4][6] This method is noted for its stereospecificity and scalability.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_end Late-Stage Functionalization start (R)-(-)-Carvone chlorohydrin Chlorohydrin Intermediate start->chlorohydrin tosylchlorohydrin O-Tosylchlorohydrin chlorohydrin->tosylchlorohydrin favorskii Tandem Favorskii Rearrangement-Elimination tosylchlorohydrin->favorskii aldehyde Cyclopentene Carbaldehyde favorskii->aldehyde allylboration Tandem Allylboration- Lactonization aldehyde->allylboration tricyclic Tricyclic Guaianolide Core allylboration->tricyclic oxidation Late-Stage Allylic Oxidation tricyclic->oxidation final_steps Final Functionalization (e.g., Reduction, Epoxidation) oxidation->final_steps product Eupalinilide Precursor final_steps->product

Caption: A generalized workflow for the scalable synthesis of Eupalinilide precursors.

troubleshooting_logic problem Low Yield in Allylic Oxidation cause1 Suboptimal Reagent Choice (e.g., PDC, Collins, SeO2) problem->cause1 is caused by cause2 Ineffective Reaction Conditions problem->cause2 is caused by solution Use CrO3 / 3,5-dimethylpyrazole at low temperature (-20 °C) cause1->solution is solved by cause2->solution is solved by

Caption: Troubleshooting logic for low-yield allylic oxidation.

References

Validation & Comparative

Eupalinilide C vs. Eupalinilide E: A Comparative Guide to Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two naturally occurring sesquiterpene lactones, Eupalinilide C and Eupalinilide E. These compounds, isolated from Eupatorium lindleyanum, have demonstrated notable cytotoxic effects against various cancer cell lines. This document summarizes the available experimental data, outlines the methodologies used for their evaluation, and visually represents the experimental workflow and potential signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic activities of this compound and Eupalinilide E have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxicity.

CompoundA-549 (Lung Cancer) IC50 (µM)BGC-823 (Gastric Cancer) IC50 (µM)SMMC-7721 (Liver Cancer) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
This compound 4.816.027.333.28
Eupalinilide E 0.0283.264.122.15
Adriamycin (Control)0.490.560.680.31

Data Interpretation: Eupalinilide E demonstrates significantly more potent cytotoxicity against the A-549 lung cancer cell line compared to this compound.[1] Across the other cell lines, Eupalinilide E consistently exhibits lower IC50 values, indicating a generally higher cytotoxic activity than this compound.

Experimental Protocols

The cytotoxicity data presented above were primarily obtained using a standard MTT assay.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cancer cell lines (e.g., A-549, BGC-823, SMMC-7721, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and Eupalinilide E

  • Adriamycin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined optimal density (e.g., 1 × 10^4 to 5 × 10^4 cells/well) in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Stock solutions of this compound and Eupalinilide E are prepared in DMSO and then diluted to various concentrations in fresh culture medium. The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at different concentrations. Control wells receive medium with DMSO (vehicle control) or a known cytotoxic agent like Adriamycin.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours under the same conditions.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate treatment Incubation with Compounds (48-72h) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition & Incubation (4h) treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Calculation absorbance_reading->ic50_determination

MTT Cytotoxicity Assay Workflow
Potential Signaling Pathway

While the specific signaling pathways for this compound and E have not been fully elucidated, sesquiterpene lactones are generally known to induce apoptosis through various mechanisms. The following diagram illustrates a generalized potential pathway.

Apoptosis_Pathway cluster_trigger External Stimulus cluster_cellular Cellular Response Eupalinilide This compound / E ROS ↑ Reactive Oxygen Species (ROS) Eupalinilide->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Eupalinilide->Bcl2 Bax ↑ Bax (Pro-apoptotic) Eupalinilide->Bax Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Bcl2->Mitochondria inhibits Bax->Mitochondria promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptotic Pathway for Sesquiterpene Lactones

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on currently available research. Further in-depth studies are required to fully elucidate the mechanisms of action of this compound and Eupalinilide E.

References

Comparing the biological activity of guaianolide sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activity of Guaianolide Sesquiterpenes

Guaianolides are a significant class of sesquiterpene lactones known for their diverse and potent biological activities, primarily found in plants of the Asteraceae family.[1][2] Their characteristic chemical structure, featuring a five- and seven-membered ring system, is often highlighted by the presence of an α-methylene-γ-lactone moiety, a functional group critical for many of their biological effects.[3][4] This guide provides a comparative overview of the anticancer, anti-inflammatory, and antimicrobial activities of various guaianolide sesquiterpenes, supported by quantitative experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals.

Anticancer Activity

Guaianolides have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.[4][5] This activity is often attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in biological macromolecules through a Michael-type addition, disrupting cellular processes and inducing apoptosis.[5]

Comparative Anticancer Potency

The following table summarizes the cytotoxic activities of selected guaianolide sesquiterpenes against various human cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or similar metrics.

CompoundCancer Cell LineActivity (µM)Reference
Argyin H MCF-7 (Breast)18.63[6][7]
A549 (Lung)20.25[6]
HepG2 (Liver)21.62[6][7]
Argyin I MCF-7 (Breast)15.13[6][7]
Argyin J MCF-7 (Breast)15.42[6]
Argyin K MCF-7 (Breast)16.28[6]
Oxaliplatin (Control) MCF-7 (Breast)22.20[6][7]
Salograviolide-A Deriv. 2 HCT116 (Colorectal)IC₅₀: 3.2[8]
Salograviolide-A Deriv. 4 HCT116 (Colorectal)IC₅₀: 2.1[8]
Salograviolide-B Deriv. 6 HCT116 (Colorectal)IC₅₀: 1.8[8]
Salograviolide-B Deriv. 8 HCT116 (Colorectal)IC₅₀: 2.5[8]
5-Fluorouracil (Control) HCT116 (Colorectal)IC₅₀: ~19.2[8]
Lappadilactone OVCAR-3 (Ovarian)CD₅₀: 1.6 µg/mL[9]
HepG2 (Liver)CD₅₀: 2.1 µg/mL[9]
HeLa (Cervical)CD₅₀: 2.4 µg/mL[9]
Cumanin Deriv. 11 WiDr (Colon)GI₅₀: 2.3[10]
Helenalin Deriv. 13 U251 (Glioblastoma)GI₅₀: 0.15[10]
Helenalin Deriv. 14 U251 (Glioblastoma)GI₅₀: 0.17[10]

Note: IC₅₀/GI₅₀/CD₅₀ values represent the concentration required to inhibit 50% of cell growth or viability.

G Workflow for Cytotoxicity Assessment of Guaianolides cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assay (MTT/CCK-8) cluster_analysis Data Analysis seed Seed cancer cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Add serial dilutions of guaianolide compounds incubate1->treat incubate2 Incubate for specified period (e.g., 48-72h) treat->incubate2 add_reagent Add MTT or CCK-8 reagent to each well incubate2->add_reagent incubate3 Incubate for 1-4h (formazan formation) add_reagent->incubate3 measure Measure absorbance with a plate reader incubate3->measure calculate Calculate percentage of cell viability measure->calculate plot Plot dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: General workflow for determining the in vitro cytotoxicity (IC50) of guaianolides.
Experimental Protocol: Cell Viability (MTT) Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the guaianolide compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) are included.[8]

  • Incubation: The plates are incubated for a specific duration, typically 48 to 72 hours.[8][11]

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for another 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[11]

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Anti-inflammatory Activity

Guaianolides exert potent anti-inflammatory effects primarily by inhibiting key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which regulates the expression of numerous pro-inflammatory mediators.[1][12]

Comparative Anti-inflammatory Potency

The table below presents the inhibitory activities of various guaianolides on key inflammatory markers.

| Compound | Model/Cell Line | Target/Marker | Activity | Reference | | :--- | :--- | :--- | :--- | | Cynaropicrin | RAW 264.7 Macrophages | NO Production | Dose-dependent inhibition |[13] | | 8-Deoxylactucin | Murine Peritoneal Cells | NO Production | IC₅₀: 2.81 µM |[2] | | Unnamed Dimer (Cpd. 4) | RAW 264.7 Macrophages | NO Production | IC₅₀: 25.7 µM |[14] | | Dehydrocostuslactone | THP-1 Cells | IL-6/STAT3 Pathway | Inhibition of activation |[13] | | Salograviolide A | SCp2 Mammary Cells | IL-6 Production | Inhibition of ET-induced levels |[15] | | Artemongolide Derivs. | (Not specified) | IL-6 & CCL2 mRNA | Inhibition of upregulation |[16] | | Alantolactone | (Various) | iNOS & COX-2 | Inhibition of expression |[13] |

G Inhibition of the Canonical NF-κB Pathway by Guaianolides cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor (e.g., TNFR) stimuli->receptor ik_complex IKK Complex receptor->ik_complex Activation ikb IκBα ik_complex->ikb Phosphorylation cytoplasm_complex IκBα-p50/p65 Complex (Inactive) ikb->cytoplasm_complex p_ikb P-IκBα nfkb p50/p65 (NF-κB) nfkb->cytoplasm_complex cytoplasm_complex->ikb Releases active_nfkb Active p50/p65 cytoplasm_complex->active_nfkb Releases ub_ikb Ub-IκBα p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nucleus Nucleus active_nfkb->nucleus Translocation dna DNA (κB sites) active_nfkb->dna Binds to translocation Nuclear Translocation transcription Gene Transcription dna->transcription mediators Pro-inflammatory Mediators (COX-2, iNOS, IL-6, TNF-α) transcription->mediators guaianolides Guaianolides guaianolides->ik_complex Inhibit guaianolides->active_nfkb Inhibit (translocation)

Caption: Guaianolides inhibit inflammation by blocking IKK activation and p65/p50 translocation.
Experimental Protocol: NF-κB Activation Reporter Assay

This cell-based assay quantifies the activity of the NF-κB transcription factor.[17]

  • Cell Line: A stable cell line (e.g., human 293T embryonic kidney cells) is engineered to contain a reporter gene, typically luciferase, under the control of a promoter with multiple NF-κB binding sites.[17]

  • Cell Culture and Treatment: Cells are cultured in 96-well plates. They are pre-treated with various concentrations of the guaianolide compounds for a short period (e.g., 1 hour).

  • Stimulation: NF-κB activation is induced by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), to the cell culture medium.[17]

  • Incubation: The cells are incubated for a further period (e.g., 6-8 hours) to allow for the transcription and translation of the luciferase reporter gene.[17]

  • Cell Lysis and Luciferase Assay: A lysis buffer is added to the wells to release the cellular contents. A luciferase substrate is then added, and the resulting luminescence, which is directly proportional to the amount of luciferase enzyme produced, is measured with a luminometer.

  • Analysis: The inhibitory effect of the guaianolide is quantified by comparing the luciferase activity in treated cells to that in cells stimulated in the absence of the compound. Results are often expressed as a percentage of inhibition or as an IC₅₀ value.[17]

Antimicrobial Activity

Several guaianolides have been identified as having significant activity against a variety of pathogenic bacteria and fungi. Their mechanism is often linked to the alkylation of sulfhydryl groups in essential microbial enzymes.[18]

Comparative Antimicrobial Potency

The following table lists the Minimum Inhibitory Concentration (MIC) values for selected guaianolides against various microorganisms.

CompoundMicroorganismActivity (µg/mL)Reference
Neoambrosin Erwinia carotovora90[18][19]
Agrobacterium tumefaciens150[18][19]
Damsin Erwinia carotovora120[18]
Agrobacterium tumefaciens210[18]
Hymenin Erwinia carotovora310[18]
Agrobacterium tumefaciens520[18]
Guaianolide Cpd. 10 Staphylococcus aureus0.32[20]
Escherichia fergusonii1.7[20]
Guaianolide Cpd. 11 Staphylococcus aureus1.4[20]
Escherichia fergusonii3.5[20]
Cpd. Mixture (12 & 13) Pseudomonas aeruginosa46.8[20]
Staphylococcus aureus62.5[20]

Note: MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.

G Structure-Activity Relationship for Guaianolides structure Guaianolide Core Structure moiety α-methylene-γ-lactone Moiety (Michael Acceptor) structure->moiety Presence of activity Biological Activity moiety->activity Crucial for anticancer Anticancer activity->anticancer anti_inflammatory Anti-inflammatory activity->anti_inflammatory antimicrobial Antimicrobial activity->antimicrobial

Caption: The α-methylene-γ-lactone moiety is critical for the biological activity of guaianolides.
Experimental Protocol: Broth Microdilution Method (MIC Determination)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

  • Preparation of Inoculum: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria) to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The guaianolide compound is serially diluted in the growth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (medium with inoculum, no compound) and a negative control well (medium only) are included on each plate.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21][22] The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance with a plate reader.

References

Eupalinilide C: A Comparative Guide to its Mechanism of Action in STAT3 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the mechanism of action of Eupalinilide C, a promising natural compound, with a primary focus on its role as a STAT3 inhibitor. Through a comparative lens, we will explore its efficacy relative to other known STAT3 inhibitors, supported by experimental data and detailed methodologies.

Introduction to this compound and the STAT3 Signaling Pathway

This compound belongs to the sesquiterpene lactone class of natural products, a group known for its diverse biological activities. Its analog, Eupalinilide J, has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. STAT3 is a critical transcription factor that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells. This aberrant activation makes STAT3 a key target for cancer therapy. The inhibition of the STAT3 pathway by compounds like this compound presents a promising avenue for the development of novel anti-cancer therapeutics.

Validated Mechanism of Action: STAT3 Inhibition

Experimental evidence strongly suggests that the primary mechanism of action for this compound's analogues, such as Eupalinilide J, is the inhibition of the STAT3 signaling cascade. This inhibition is achieved not by preventing the phosphorylation of STAT3, but by promoting its ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the total levels of STAT3 protein within the cancer cells, thereby preventing the transcription of downstream target genes involved in cell survival and proliferation.

Recent studies on Eupalinolide J have shown that it can effectively reduce the expression of STAT3 and downstream targets like MMP-2 and MMP-9 in cancer cells. This anti-metastatic effect is dependent on STAT3, as knockdown of STAT3 weakens the inhibitory effect of Eupalinolide J on cancer cell metastasis[1].

Signaling Pathway Diagram

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Y705) pSTAT3 p-STAT3 (active dimer) STAT3_inactive->pSTAT3 Dimerization Proteasome Proteasome pSTAT3->Proteasome Degradation pSTAT3_nucleus p-STAT3 pSTAT3->pSTAT3_nucleus Nuclear Translocation Ub Ubiquitin Eupalinilide_C This compound Eupalinilide_C->pSTAT3 Promotes Ubiquitination DNA DNA pSTAT3_nucleus->DNA Binds to Promoter Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The STAT3 signaling pathway and the inhibitory action of this compound.

Comparison with Alternative STAT3 Inhibitors

To provide a clear benchmark for the performance of this compound's analogs, we compare their activity with two well-established small molecule STAT3 inhibitors: Stattic and Cryptotanshinone .

InhibitorMechanism of ActionTarget Cell LinesIC50/GI50 (µM)Reference
Eupalinilide J Promotes STAT3 ubiquitination and degradationTriple-Negative Breast Cancer (MDA-MB-231, MDA-MB-468)3.74 - 4.30[2]
Stattic Inhibits STAT3 SH2 domain, preventing dimerization and activationT-cell Acute Lymphoblastic Leukemia (CCRF-CEM, Jurkat)3.188 - 4.89[3]
Head and Neck Squamous Cell Carcinoma (UM-SCC-17B, OSC-19, Cal33, UM-SCC-22B)2.282 - 3.481[4]
Cryptotanshinone Binds to STAT3 SH2 domain, inhibiting phosphorylation and dimerizationProstate Cancer (DU145)~7 (GI50)[5]
Renal Cell Carcinoma-[6]

Note: IC50/GI50 values are highly dependent on the cell line and experimental conditions. The data presented here is for comparative purposes and is sourced from different studies.

Experimental Protocols

The validation of STAT3 inhibition by this compound and its analogs relies on standardized cellular and molecular biology techniques. Below are detailed protocols for two key experiments.

Western Blotting for Phosphorylated STAT3 (p-STAT3)

This protocol is used to determine the levels of activated (phosphorylated) STAT3 and total STAT3 in cell lysates.

  • Cell Lysis:

    • Treat cells with this compound or control at desired concentrations and time points.

    • Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Treat cells with various concentrations of this compound or control compounds.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control-treated cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Cell Viability Assessment cluster_mechanism Mechanism of Action Validation A1 Seed Cancer Cells A2 Treat with this compound (or alternative inhibitors) A1->A2 B1 MTT Assay A2->B1 C1 Cell Lysis A2->C1 B2 Measure Absorbance B1->B2 B3 Determine IC50 B2->B3 C2 Western Blot C1->C2 C3 Probe for p-STAT3 C2->C3 C4 Probe for total STAT3 C2->C4 C5 Analyze Protein Levels C3->C5 C4->C5

Caption: A typical experimental workflow for validating a STAT3 inhibitor.

Potential Involvement of the NF-κB Pathway

While the primary mechanism of this compound's analogs appears to be STAT3 degradation, there is a known crosstalk between the STAT3 and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. Both are key regulators of inflammation and cell survival. Some natural compounds have been shown to inhibit NF-κB signaling by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory and pro-survival genes.

Although direct experimental evidence for the effect of this compound on the NF-κB pathway is currently limited, the interconnectedness of these two pathways suggests a potential for dual inhibition. Further research is warranted to explore this possibility and to fully elucidate the complete mechanistic profile of this compound.

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive Sequesters IkBa_p p-IκBα IkBa->IkBa_p NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Nuclear Translocation DNA DNA NFkB_nucleus->DNA Binds to Promoter Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression Transcription

Caption: The canonical NF-κB signaling pathway.

Conclusion

This compound, through the actions of its analogs like Eupalinilide J, has been validated as a potent inhibitor of the STAT3 signaling pathway. Its unique mechanism of promoting STAT3 degradation distinguishes it from many other STAT3 inhibitors that primarily target the SH2 domain. This comparative guide provides researchers and drug development professionals with a foundational understanding of this compound's mechanism of action, its performance relative to alternatives, and the experimental protocols required for its validation. Further investigation into its potential effects on the NF-κB pathway could reveal additional therapeutic benefits of this promising natural product.

References

Comparative Analysis of Eupalinilide C Activity in P-388 vs. A-549 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic activity of Eupalinilide C and related compounds on the P-388 murine leukemia and A-549 human lung carcinoma cell lines. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide leverages data from structurally similar eupalinilides to provide a contextual analysis.

Executive Summary

While literature confirms the testing of this compound against both P-388 and A-549 cell lines, specific IC50 values have not been published. However, data from closely related compounds, Eupalinilide B and E, suggest potential differential activity. Eupalinilide E, for instance, exhibits potent and selective cytotoxicity against the A-549 cell line with an IC50 of 28 nM, while showing no activity against P-388 cells[1]. In contrast, Eupalinilide B has demonstrated anti-proliferative activity against both P-388 and A-549 cell lines[2]. This suggests that minor structural differences among the eupalinilides can lead to significant variations in their cytotoxic profiles against different cancer cell types.

Data Presentation: Comparative Cytotoxicity of Eupalinilides

The following table summarizes the available cytotoxic activity data for Eupalinilide B and E against P-388 and A-549 cell lines. This data is presented to offer a comparative context for the potential activity of this compound.

CompoundCell LineCell TypeOrganismIC50Reference
Eupalinilide B P-388Murine LeukemiaMouseData not available[2]
A-549Human Lung CarcinomaHumanPotent anti-proliferative activity[2]
This compound P-388Murine LeukemiaMouseData not available
A-549Human Lung CarcinomaHumanData not available
Eupalinilide E P-388Murine LeukemiaMouseNo activity[1]
A-549Human Lung CarcinomaHuman28 nM[1]

Experimental Protocols

To determine the cytotoxic activity of a compound like this compound, a standardized in vitro cytotoxicity assay is employed. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a common colorimetric method for assessing cell metabolic activity.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Culture P-388 (suspension) and A-549 (adherent) cells in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • For A-549 cells, seed at a density of 5 x 10³ cells/well in a 96-well flat-bottom plate and incubate for 24 hours to allow for cell attachment.

    • For P-388 cells, seed at a density of 1 x 10⁴ cells/well in a 96-well round-bottom plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution to achieve a range of desired concentrations.

    • Add the diluted compound to the appropriate wells of the 96-well plates containing the cells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • For A-549 cells, carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • For P-388 cells, centrifuge the plates, carefully remove the supernatant, and then add the solubilization solution.

  • Data Acquisition:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for assessing cytotoxicity and a hypothesized signaling pathway that may be targeted by eupalinilides.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (P-388 & A-549) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_ic50 Determine IC50 calc_viability->plot_ic50

Caption: Experimental workflow for determining the cytotoxicity of this compound.

signaling_pathway Eupalinilide_C This compound (Hypothesized) LSD1 LSD1 Eupalinilide_C->LSD1 inhibits Histone_H3 Histone H3 (H3K4me2) LSD1->Histone_H3 demethylates Tumor_Suppressor Tumor Suppressor Genes (e.g., p53 target genes) Histone_H3->Tumor_Suppressor represses transcription Oncogenes Oncogenes Histone_H3->Oncogenes activates transcription Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Proliferation Cell Proliferation Oncogenes->Proliferation Metastasis Metastasis Oncogenes->Metastasis

Caption: Hypothesized signaling pathway affected by this compound, based on the known activity of Eupalinilide B as an LSD1 inhibitor.[2]

References

Eupalinilide C: A Comparative Guide to Cellular Target Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Eupalinilide C and its analogs, focusing on their known cellular targets and cytotoxic activities. Due to the limited publicly available data on the specific cellular targets and cross-reactivity of this compound, this document draws comparisons from its closely related compounds, Eupalinilide B and Eupalinilide E, to infer potential biological activities and guide future research.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Several members of this family, including Eupalinilide B and E, have demonstrated significant biological activities, ranging from anticancer to hematopoietic stem cell expansion. While this compound has been evaluated for its cytotoxic effects against certain cancer cell lines, specific data on its primary cellular target and potential off-target interactions remain limited in publicly accessible literature. This guide summarizes the known biological landscape of the Eupalinilide family to provide a framework for investigating the cross-reactivity of this compound.

Comparative Biological Activities of Eupalinilides

While quantitative cytotoxicity data for this compound against P-388 and A-549 cell lines is not detailed in available abstracts, the initial screenings suggest it was less potent than Eupalinilide B and E.[1] A summary of the known activities of its analogs provides valuable context.

CompoundPrimary Associated ActivityKnown Cellular Target/EffectCell Lines TestedReported IC50 Values
This compound Cytotoxicity ScreeningNot explicitly identified in available literature.P-388 (murine leukemia), A-549 (human lung carcinoma)Data not publicly available in detail.
Eupalinilide B Anticancer AgentSelective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, LCC)1.03 - 9.07 µM
Eupalinilide E Hematopoietic Stem and Progenitor Cell (HSPC) ExpansionPromotes ex vivo expansion of HSPCs and inhibits erythropoiesis.[1]A-549 (human lung carcinoma)Potent cytotoxicity reported, but specific values vary across studies.

Experimental Protocols

To investigate the cross-reactivity of this compound, a systematic approach involving cytotoxicity assays and target identification studies is necessary.

Protocol 1: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of viability and provides a quantitative measure of a compound's cytotoxic effect.

Materials:

  • This compound

  • Target cell lines (e.g., A-549, P-388, and a panel of other cancer and non-cancer cell lines)

  • 96-well plates

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Mandatory Visualizations

Experimental Workflow for Cross-Reactivity Screening

The following diagram illustrates a general workflow for assessing the cross-reactivity of a compound like this compound.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Cross-Reactivity Profiling cluster_3 Pathway Analysis Compound Library Compound Library Primary Cytotoxicity Assay (e.g., MTT) Primary Cytotoxicity Assay (e.g., MTT) Compound Library->Primary Cytotoxicity Assay (e.g., MTT) Determine IC50 Values Determine IC50 Values Primary Cytotoxicity Assay (e.g., MTT)->Determine IC50 Values Affinity Chromatography Affinity Chromatography Determine IC50 Values->Affinity Chromatography Identify binding partners Yeast Three-Hybrid Yeast Three-Hybrid Determine IC50 Values->Yeast Three-Hybrid Identify interacting proteins Computational Docking Computational Docking Determine IC50 Values->Computational Docking Predict potential targets Kinase Panel Screening Kinase Panel Screening Affinity Chromatography->Kinase Panel Screening Receptor Binding Assays Receptor Binding Assays Yeast Three-Hybrid->Receptor Binding Assays Broad Cell Line Panel Broad Cell Line Panel Computational Docking->Broad Cell Line Panel Western Blot Western Blot Kinase Panel Screening->Western Blot RNA Sequencing RNA Sequencing Receptor Binding Assays->RNA Sequencing Phosphoproteomics Phosphoproteomics Broad Cell Line Panel->Phosphoproteomics

Caption: A generalized workflow for identifying the primary target and assessing the cross-reactivity of a novel compound.

LSD1 Signaling Pathway

Given that Eupalinilide B is a known inhibitor of LSD1, this pathway represents a high-priority candidate for investigating the cross-reactivity of this compound.

LSD1_Pathway cluster_0 Eupalinilide B/C? cluster_1 Epigenetic Regulation cluster_2 Cellular Processes Eupalinilide Eupalinilide B (or C?) LSD1 LSD1 Eupalinilide->LSD1 inhibits H3K4me2 H3K4me2 (Active mark) LSD1->H3K4me2 demethylates Gene_Repression Target Gene Repression LSD1->Gene_Repression leads to H3K4me1 H3K4me1 H3K4me2->H3K4me1 Cell_Differentiation Cell Differentiation Gene_Repression->Cell_Differentiation regulates EMT Epithelial-Mesenchymal Transition (EMT) Gene_Repression->EMT regulates Proliferation Cell Proliferation Gene_Repression->Proliferation regulates

Caption: The inhibitory effect of Eupalinilide B on the LSD1 signaling pathway, a potential target for this compound.

Conclusion

While the specific cellular target of this compound remains to be elucidated, the known activities of its analogs, Eupalinilide B and E, provide a strong rationale for further investigation. The structural similarities within the Eupalinilide family suggest that this compound may also interact with proteins involved in epigenetic regulation or cell fate decisions. The experimental workflows and pathway diagrams presented in this guide offer a foundational framework for researchers to systematically explore the cross-reactivity of this compound, ultimately leading to a better understanding of its therapeutic potential and off-target effects.

References

A Comparative Analysis of the In Vivo Efficacy of Eupalinilide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Absence of in vivo data for Eupalinilide C necessitates a comparative review of its analogs, Eupalinilide B and J, which have demonstrated significant anti-cancer activities in preclinical models. This guide provides a comprehensive comparison of the available efficacy data, experimental protocols, and mechanisms of action for these compounds, alongside the limited in vitro data for this compound.

While in vivo efficacy data for this compound remains unavailable in the current body of scientific literature, studies on its analogs, particularly Eupalinilide B and Eupalinilide J, offer valuable insights into the potential therapeutic applications of this class of sesquiterpene lactones. Eupalinilide B has been shown to possess potent anti-tumor properties in laryngeal cancer models, whereas Eupalinilide J has demonstrated efficacy in inhibiting cancer metastasis.

In Vivo Efficacy of Eupalinilide Analogs

A direct comparison of the in vivo efficacy of this compound with its analogs is not possible due to the lack of available data for this compound. However, preclinical studies on Eupalinilide B and J provide key insights into their anti-cancer potential.

CompoundCancer ModelDosing RegimenKey FindingsToxicity
Eupalinilide B Laryngeal Cancer (TU212 xenograft)Not specifiedSignificantly suppressed tumor growth (P < 0.01) compared to vehicle-treated mice.No obvious changes in body weight were observed. Hematoxylin–eosin staining of major organs (kidneys, liver, heart, lungs, and spleen) showed no obvious cytotoxicity.[1]
Eupalinilide J Not specified (in vivo imaging)Not specifiedExhibited a good inhibitory effect on cancer cell metastasis in nude mice.No significant effect on the body weight of nude mice.[2]

In Vitro Cytotoxicity Data

While in vivo data for this compound is lacking, in vitro studies have evaluated its cytotoxic effects alongside other analogs.

CompoundCell LineIC50 Value
Eupalinilide B TU686 (laryngeal cancer)6.73 µM[1]
TU212 (laryngeal cancer)1.03 µM[1]
M4e (laryngeal cancer)3.12 µM[1]
AMC-HN-8 (laryngeal cancer)2.13 µM[1]
Hep-2 (laryngeal cancer)9.07 µM[1]
LCC (laryngeal cancer)4.20 µM[1]
BFTC-905 (bladder cancer)Potent anti-proliferative activity observed[1]
MGC803 (gastric cancer)Potent anti-proliferative activity observed[1]
HL-60 (leukemia)Potent anti-proliferative activity observed[1]
A549 (lung cancer)Potent anti-proliferative activity observed[1]
This compound P-388 (leukemia)Cytotoxicity tested, but no quantitative data available.[3]
A549 (lung cancer)Cytotoxicity tested, but no quantitative data available.[3]
Eupalinilide E A549 (lung cancer)28 nM[3]
P-388 (leukemia)No activity observed.[3]

Experimental Protocols

Eupalinilide B: In Vivo Anti-Tumor Study

The anti-cancer effects of Eupalinilide B were evaluated in a xenograft model using TU212 laryngeal cancer cells. The study involved the establishment of tumors in mice, followed by treatment with Eupalinilide B. Tumor growth was monitored and compared to a vehicle-treated control group. At the end of the treatment period, major organs were collected for histopathological analysis to assess toxicity.[1]

G cluster_0 Experimental Workflow: Eupalinilide B In Vivo Study TU212 Cells TU212 Cells Xenograft Model Xenograft Model TU212 Cells->Xenograft Model Implantation Treatment Treatment Xenograft Model->Treatment Eupalinilide B or Vehicle Tumor Growth Monitoring Tumor Growth Monitoring Treatment->Tumor Growth Monitoring Measurement Toxicity Assessment Toxicity Assessment Treatment->Toxicity Assessment Histopathology

Experimental workflow for the in vivo assessment of Eupalinilide B.
Eupalinilide J: In Vivo Metastasis Study

The inhibitory effect of Eupalinilide J on cancer cell metastasis was assessed in nude mice using in vivo imaging techniques.[2] Further details on the specific experimental protocol were not available in the provided search results.

Signaling Pathways

Eupalinilide B: LSD1 Inhibition

Eupalinilide B has been identified as a selective and reversible inhibitor of Lysine-specific demethylase 1 (LSD1).[1] LSD1 is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2. Inhibition of LSD1 by Eupalinilide B leads to an increase in the expression of H3K9me1 and H3K9me2 in laryngeal cancer cells, which is associated with the suppression of tumor growth.[1]

G cluster_1 Eupalinilide B Signaling Pathway Eupalinilide B Eupalinilide B LSD1 LSD1 Eupalinilide B->LSD1 Inhibits H3K9me1/2 H3K9me1/2 LSD1->H3K9me1/2 Demethylates Gene Expression Gene Expression H3K9me1/2->Gene Expression Regulates Tumor Growth Tumor Growth Gene Expression->Tumor Growth Affects

Mechanism of action of Eupalinilide B through LSD1 inhibition.
Eupalinilide J: STAT3 Degradation

Eupalinilide J has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[2] The degradation of STAT3 leads to the downregulation of metastasis-related genes such as MMP-2 and MMP-9.[2]

G cluster_2 Eupalinilide J Signaling Pathway Eupalinilide J Eupalinilide J STAT3 STAT3 Eupalinilide J->STAT3 Promotes Degradation Ubiquitination Ubiquitination STAT3->Ubiquitination Undergoes MMP-2/MMP-9 Expression MMP-2/MMP-9 Expression STAT3->MMP-2/MMP-9 Expression Upregulates Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Cancer Metastasis Cancer Metastasis MMP-2/MMP-9 Expression->Cancer Metastasis Promotes

Mechanism of action of Eupalinilide J via STAT3 degradation.

Conclusion

While the in vivo efficacy of this compound remains to be investigated, its analogs, Eupalinilide B and J, have demonstrated promising anti-cancer activities in preclinical models. Eupalinilide B effectively suppresses tumor growth in laryngeal cancer xenografts with minimal toxicity, acting through the inhibition of LSD1. Eupalinilide J, on the other hand, inhibits cancer metastasis by promoting the degradation of STAT3. The potent in vitro cytotoxicity of Eupalinilide E against lung cancer cells also highlights the therapeutic potential of this family of compounds. Further research, particularly in vivo studies on this compound, is warranted to fully elucidate the anti-cancer capabilities of these natural products and their potential for clinical development. The distinct mechanisms of action observed for Eupalinilide B and J suggest that different analogs may be suited for targeting various aspects of cancer progression.

References

A Comparative Spectroscopic Analysis of Eupalinolide Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectroscopic characteristics of Eupalinolide isomers reveals distinct structural nuances, providing valuable data for researchers in drug discovery and natural product chemistry. This guide summarizes the available ¹H NMR, ¹³C NMR, IR, and MS data for key Eupalinolide isomers, outlines the experimental protocols for their characterization, and explores an associated signaling pathway.

Eupalinolides are a class of sesquiterpene lactones primarily isolated from the plant Eupatorium lindleyanum. Various isomers, including Eupalinolide A, B, C, D, and E, have been identified and characterized. These compounds have garnered significant interest due to their cytotoxic activities against various cancer cell lines.[1] A comprehensive understanding of their distinct spectroscopic properties is crucial for their identification, characterization, and further development as potential therapeutic agents.

Spectroscopic Data Summary

The following tables provide a comparative summary of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Eupalinolide A and B, two of the most studied isomers in this family.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃) for Eupalinolide A and B

PositionEupalinolide A (δ ppm, J in Hz)Eupalinolide B (δ ppm, J in Hz)
15.15 (d, 9.9)5.20 (d, 9.9)
55.29 (d, 9.9)5.21 (d, 9.9)
65.21 (t-like, 9.4, 9.2)5.21 (t-like, 9.4, 9.2)
72.92 (m)2.92 (m)
85.80 (br d, 2.7)5.80 (br d, 2.7)
13a6.22 (s)6.22 (s)
13b5.61 (s)5.61 (s)
141.84 (br s)1.84 (br s)
151.78 (br s)1.78 (br s)
2'--
3'6.94 (qq, 7.1, 1.5)6.94 (qq, 7.1, 1.5)
4'4.28 (br d, 5.5)4.28 (br d, 5.5)
5'1.84 (br s)1.84 (br s)

Note: Data extracted from literature; assignments may vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃) for Eupalinolide A and B

PositionEupalinolide A (δ ppm)Eupalinolide B (δ ppm)
1133.7133.7
2127.5127.5
377.577.5
4140.0140.0
5124.5124.5
675.875.8
750.150.1
879.879.8
940.240.2
10134.5134.5
11139.5139.5
12170.2170.2
13125.5125.5
1416.516.5
1520.820.8
1'167.2167.2
2'128.0128.0
3'138.5138.5
4'68.968.9
5'14.514.5

Note: Data extracted from literature; assignments may vary based on experimental conditions.

Experimental Protocols

The isolation and structural elucidation of Eupalinolide isomers typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification
  • Extraction: The dried aerial parts of Eupatorium lindleyanum are extracted with a suitable solvent, such as ethanol.

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to yield different fractions.

  • Chromatography: The fractions rich in sesquiterpene lactones are subjected to repeated column chromatography on silica gel and Sephadex LH-20 to isolate the individual isomers.[2] High-speed counter-current chromatography (HSCCC) has also been successfully employed for the preparative separation of Eupalinolide A and B.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated solvents like chloroform-d (CDCl₃). 2D NMR experiments such as COSY, HSQC, and HMBC are essential for the complete and unambiguous assignment of all proton and carbon signals.[3][4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight and fragmentation patterns of the isomers. High-resolution mass spectrometry (HRMS) provides accurate mass measurements to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded using KBr pellets or as a thin film. The spectra provide information about the functional groups present in the molecule, such as carbonyls (C=O) of the lactone and ester groups, hydroxyls (O-H), and carbon-carbon double bonds (C=C).

Signaling Pathway

While the primary focus of this guide is the spectroscopic comparison, it is noteworthy that Eupalinolide isomers exhibit interesting biological activities, including anti-inflammatory and cytotoxic effects. Eupalinolide J, for instance, has been shown to inhibit cancer metastasis by promoting the ubiquitin-dependent degradation of STAT3 (Signal Transducer and Activator of Transcription 3).

Eupalinolide_J_Signaling_Pathway EJ Eupalinolide J STAT3 STAT3 EJ->STAT3 Promotes ubiquitination Proteasome Proteasome STAT3->Proteasome Targeted for degradation MMP MMP-2, MMP-9 (Metastasis-related genes) STAT3->MMP Upregulates Ubiquitin Ubiquitin Ubiquitin->STAT3 Degradation STAT3 Degradation Proteasome->Degradation Degradation->MMP Downregulates Metastasis Cancer Metastasis MMP->Metastasis Promotes

Caption: Eupalinolide J induced STAT3 degradation pathway.

References

Efficacy of Synthetic vs. Natural Eupalinilide C: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparison of the efficacy between synthetic and natural Eupalinilide C cannot be conducted at this time. Literature review indicates that while this compound has been isolated from a natural source, its total synthesis has not been reported. Consequently, no studies involving synthetically produced this compound are available for comparison.

This guide will present the available data on natural this compound and provide a comprehensive comparative analysis of its closely related and more extensively studied analogue, Eupalinilide E, for which both natural and synthetic efficacy data exist. This will serve as a valuable case study for researchers interested in the Eupalinilide class of compounds.

This compound: Natural Source and Available Efficacy Data

This compound is a guaiane-type sesquiterpene lactone that has been isolated from the plant Eupatorium lindleyanum. Along with several other Eupalinilides (A-J), its structure has been determined through spectroscopic methods.

Initial biological screening of a selection of these isolated compounds (Eupalinilides B, C, E, F, and I) involved testing their cytotoxic activity against P-388 murine leukemia cells and A-549 human lung carcinoma cells. While the study highlighted that Eupalinilides B and E demonstrated potent cytotoxicity, specific quantitative data for this compound's activity was not prominently reported in the accessible literature, suggesting it was less potent than its analogues.

Case Study: Efficacy of Natural vs. Synthetic Eupalinilide E

The limited availability of Eupalinilide E from its natural source, coupled with its significant biological activities, prompted its total synthesis. This has allowed for more in-depth biological evaluation and confirmation that the synthetic version retains the efficacy of the natural product.

Biological Activities of Eupalinilide E

Eupalinilide E has demonstrated two primary biological effects of significant interest to researchers:

  • Cytotoxicity against Cancer Cells: Natural Eupalinilide E shows potent and selective cytotoxic activity against the A549 human lung cancer cell line, which is known to have a KRAS mutation[1].

  • Expansion of Hematopoietic Stem and Progenitor Cells (HSPCs): Both natural and synthetic Eupalinilide E promote the ex vivo expansion of human HSPCs and inhibit their differentiation[2][3]. This is a critical area of research for improving the success of bone marrow transplants.

Data Presentation: Cytotoxicity of Eupalinilide E
CompoundSourceCell LineIC₅₀ (nM)
Eupalinilide E NaturalA549 (Lung Carcinoma)28
Eupalinilide E NaturalP388 (Murine Leukemia)No activity
Eupalinilide E SyntheticA549 (Lung Carcinoma)Activity Confirmed*

*Studies on synthetic Eupalinilide E confirmed its ability to expand HSPCs, consistent with the activity of the natural product. Specific IC₅₀ values for cytotoxicity of the synthetic batch were not detailed in the reviewed literature, but its biological activity was reconfirmed[3][4].

Experimental Protocols

The following is a generalized protocol for a Sulforhodamine B (SRB) assay, a common method for determining cytotoxicity, based on standard laboratory procedures.

Sulforhodamine B (SRB) Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).

Materials:

  • Adherent cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compound (e.g., Eupalinilide)

  • Trichloroacetic acid (TCA), cold 50% (wt/vol)

  • Sulforhodamine B (SRB) solution, 0.04% (wt/vol) in 1% acetic acid

  • Acetic acid, 1% (vol/vol)

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates four to five times with 1% acetic acid to remove excess TCA and medium. Allow the plates to air-dry completely.

  • Staining: Add 0.04% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ value.

Visualizations

G cluster_0 Natural Product Discovery cluster_1 Synthetic Production (Eupalinilide E) cluster_2 In-depth Biological Evaluation Isolation Isolation & Purification (from Eupatorium lindleyanum) Structure Structure Elucidation (this compound & E) Isolation->Structure Screening Initial Biological Screening (Cytotoxicity Assays) Structure->Screening Retrosynthesis Retrosynthetic Analysis Screening->Retrosynthesis Identified as Potent Hit (Natural Scarcity) Synthesis Total Synthesis Retrosynthesis->Synthesis Confirmation Spectroscopic Confirmation Synthesis->Confirmation Efficacy Confirmation of Efficacy (HSPC Expansion) Confirmation->Efficacy Provides Material for Study Mechanism Mechanism of Action Studies Efficacy->Mechanism

Workflow from Natural Product to Synthetic Drug Candidate.

G HSPCs Hematopoietic Stem & Progenitor Cells (HSPCs) Expansion Self-Renewal & Expansion HSPCs->Expansion Promotes Differentiation Differentiation into Mature Blood Cells HSPCs->Differentiation Inhibits Eupalinilide_E Eupalinilide E Eupalinilide_E->HSPCs

Impact of Eupalinilide E on Hematopoietic Stem Cell Fate.

References

A Comparative Analysis of Eupalinilide C and Other Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Eupalinilide C (specifically its active derivative, Eupalinilide E) and other prominent agents used for the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs). The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence and detailed methodologies to aid in research and development decisions.

Introduction to HSPC Expansion Agents

The ability to expand HSPCs ex vivo is a critical goal in regenerative medicine, particularly for improving the outcomes of hematopoietic stem cell transplantation (HSCT). A limited number of HSPCs in a graft, especially from sources like umbilical cord blood, can lead to delayed engraftment and increased risk of complications. Small molecules that can promote the self-renewal and proliferation of HSPCs while maintaining their long-term repopulating potential are of significant therapeutic interest. This guide focuses on a comparative analysis of Eupalinilide E, StemRegenin 1 (SR1), and UM171, three leading small molecules in this field.

Performance Comparison of HSPC Expansion Agents

The following tables summarize the quantitative data on the efficacy of Eupalinilide E, SR1, and UM171 in expanding various populations of human HSPCs derived from umbilical cord blood (UCB). It is important to note that a direct head-to-head comparison of all three agents in a single study is not currently available in the public domain. The data for Eupalinilide E and UM171 are from a direct comparative study, while the data for SR1 is derived from separate studies. This may introduce variability due to different experimental conditions.

Table 1: Ex Vivo Expansion of Phenotypic HSPC Populations

AgentConcentrationCulture Duration (days)Fold Expansion of CD34+ cellsFold Expansion of Phenotypic HSCs (pHSCs)¹Source of Data
Vehicle (Control) -7BaselineBaseline[1]
Eupalinilide E 0.6 µM7~1.5-fold increase over cytokine control~2-fold increase over cytokine control[1]
UM171 35 nM7Significantly higher than controlSignificantly higher than control and Eupalinilide E[1]
SR1 750 nM21~50-fold increase over cytokine controlNot directly reported in the same metric[2]
Eupalinilide E + UM171 0.6 µM + 35 nM7Additive to synergistic increaseAdditive to synergistic increase[1]

¹Phenotypic HSCs (pHSCs) are typically defined by surface markers such as CD34+CD38-CD45RA-CD90+CD49f+.

Table 2: Ex Vivo Expansion of Functional HSPCs (SCID-Repopulating Cells)

AgentConcentrationCulture Duration (days)Fold Expansion of SCID-Repopulating Cells (SRCs)Source of Data
Vehicle (Control) -7No significant expansion[1]
Eupalinilide E 0.6 µM7No significant enhancement alone[1]
UM171 35 nM7Significant enhancement[1]
SR1 750 nM21~17-fold increase over input cells[2]
Eupalinilide E + UM171 0.6 µM + 35 nM7Additive to synergistic increase[1]

Mechanisms of Action and Signaling Pathways

The signaling pathways modulated by these agents are distinct, offering potential for combinatorial therapies.

Eupalinilide E

The precise signaling pathway of Eupalinilide E in HSPC expansion is still under investigation. However, studies have shown that it promotes the expansion of phenotypic HSPCs and inhibits erythropoiesis.[3][4] Mechanistic studies suggest that Eupalinilide E treatment leads to increased glycolysis in CD34+ cells, as measured by the extracellular acidification rate (ECAR).[1] Its additive effect with Aryl Hydrocarbon Receptor (AhR) antagonists like SR1 suggests that it operates through a different mechanism.[3]

Eupalinilide_E_Pathway Eupalinilide E Eupalinilide E HSPC HSPC Eupalinilide E->HSPC Increased Glycolysis Increased Glycolysis HSPC->Increased Glycolysis Inhibition of Erythropoiesis Inhibition of Erythropoiesis HSPC->Inhibition of Erythropoiesis Expansion of Phenotypic HSPCs Expansion of Phenotypic HSPCs HSPC->Expansion of Phenotypic HSPCs

Caption: Proposed mechanism of Eupalinilide E on HSPCs.

StemRegenin 1 (SR1)

SR1 is a well-characterized antagonist of the Aryl Hydrocarbon Receptor (AhR).[2][5] The AhR is a ligand-activated transcription factor that plays a role in regulating HSC activity. By inhibiting AhR, SR1 promotes the self-renewal of HSPCs and prevents their differentiation, leading to a significant expansion of CD34+ cells and functional SRCs.[2]

SR1_Pathway SR1 SR1 AhR AhR SR1->AhR Differentiation Genes Differentiation Genes AhR->Differentiation Genes Activates Self-Renewal Genes Self-Renewal Genes AhR->Self-Renewal Genes Inhibits HSPC Expansion HSPC Expansion Differentiation Genes->HSPC Expansion Self-Renewal Genes->HSPC Expansion

Caption: SR1 signaling pathway via AhR antagonism.

UM171

UM171 has a multifaceted mechanism of action that promotes robust HSPC expansion. It leads to the degradation of the lysine-specific histone demethylase 1A (LSD1) and the CoREST complex, which are epigenetic repressors of HSC self-renewal.[1] UM171 also modulates MYC protein activity and balances pro- and anti-inflammatory signals through NF-κB activation and protein C receptor-dependent ROS detoxification.[1]

UM171_Pathway cluster_epigenetic Epigenetic Regulation cluster_inflammatory Inflammatory Balance UM171 UM171 LSD1/CoREST LSD1/CoREST UM171->LSD1/CoREST Degradation NF-kB NF-kB UM171->NF-kB Activates EPCR EPCR UM171->EPCR Upregulates Self-Renewal Genes Self-Renewal Genes LSD1/CoREST->Self-Renewal Genes HSPC Expansion HSPC Expansion Self-Renewal Genes->HSPC Expansion NF-kB->HSPC Expansion ROS Detoxification ROS Detoxification EPCR->ROS Detoxification ROS Detoxification->HSPC Expansion

Caption: Multifaceted signaling pathways of UM171.

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Ex Vivo Expansion of Human Cord Blood CD34+ Cells

This protocol is based on the methodology described in the comparative study of Eupalinilide E and UM171.[1]

ExVivo_Expansion_Workflow cluster_0 Cell Preparation cluster_1 Cell Culture cluster_2 Analysis Isolate CD34+ cells Isolate CD34+ cells Culture in serum-free medium Culture in serum-free medium Isolate CD34+ cells->Culture in serum-free medium Cryopreserved UCB MNCs Cryopreserved UCB MNCs Cryopreserved UCB MNCs->Isolate CD34+ cells MACS Incubate 7 days at 37°C, 5% CO2 Incubate 7 days at 37°C, 5% CO2 Culture in serum-free medium->Incubate 7 days at 37°C, 5% CO2 Add Cytokines Add Cytokines Add Cytokines->Culture in serum-free medium SCF, TPO, FL Add Small Molecules Add Small Molecules Add Small Molecules->Culture in serum-free medium Eupalinilide E, UM171, SR1, or combinations Harvest cells Harvest cells Incubate 7 days at 37°C, 5% CO2->Harvest cells Phenotypic Analysis Phenotypic Analysis Harvest cells->Phenotypic Analysis Flow Cytometry Functional Assays Functional Assays Harvest cells->Functional Assays CFU, SRC

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Eupalinilide C

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Eupalinilide C, a compound of significant interest in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety data for the closely related compound, Eupalinilide B, and established protocols for handling cytotoxic agents.[1] Eupalinilide compounds have demonstrated cytotoxic properties, necessitating stringent safety measures to protect laboratory personnel.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Handling of Solid Compound (e.g., weighing, aliquoting) - Double Nitrile Gloves- Disposable Gown with Knit Cuffs- Safety Goggles with Side Shields- N95 or Higher Respirator
Preparation of Solutions - Double Nitrile Gloves- Disposable, Fluid-Resistant Gown- Chemical Splash Goggles or Face Shield- Work within a certified chemical fume hood or biological safety cabinet.
In Vitro / In Vivo Administration - Double Nitrile Gloves- Disposable Gown- Safety Glasses with Side Shields
Waste Disposal - Double Nitrile Gloves- Disposable Gown- Safety Goggles with Side Shields

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The container should be clearly labeled.

  • Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage for the powder form is at -20°C, and in solvent at -80°C.[1]

2. Preparation of Stock Solutions:

  • All manipulations involving the solid compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of dust or aerosols.[1]

  • Wear the appropriate PPE as outlined in the table above.

  • Use a dedicated set of calibrated pipettes and other equipment.

  • When dissolving the compound, add the solvent slowly to the powder to avoid splashing.

3. Experimental Use:

  • Clearly label all solutions containing this compound.

  • When conducting experiments, ensure adequate ventilation.

  • Avoid skin and eye contact. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an absorbent material.

  • Clean the area with a suitable decontaminating solution (e.g., 70% ethanol), and dispose of all contaminated materials as hazardous waste.[1]

5. Decontamination and Cleaning:

  • All non-disposable equipment that comes into contact with this compound should be decontaminated.

  • Wipe down all work surfaces with a deactivating solution after each use.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, and absorbent materials, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.[1]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • All waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and safety precautions for a typical experimental workflow involving this compound.

G Experimental Workflow: this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Waste Management Receive Receive & Inspect Store Store at Recommended Temperature (-20°C / -80°C) Receive->Store Weigh Weigh Solid in Containment Store->Weigh Dissolve Dissolve in Solvent in Fume Hood Weigh->Dissolve CollectSolid Collect Solid Waste Weigh->CollectSolid Dispose of Contaminated Weigh Paper Administer Administer to Cell Culture / Animal Model Dissolve->Administer Use in Experiment Incubate Incubate / Observe Administer->Incubate Administer->CollectSolid Dispose of Contaminated Consumables Analyze Analyze Results Incubate->Analyze CollectLiquid Collect Liquid Waste Analyze->CollectLiquid Dispose of Experimental Media Dispose Dispose via Certified Hazardous Waste Vendor CollectSolid->Dispose CollectLiquid->Dispose PPE_Note Note: Appropriate PPE must be worn at all stages.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Eupalinilide C
Reactant of Route 2
Eupalinilide C

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